Metoprolol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSYMUCCVWXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023309 | |
| Record name | Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metoprolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
398ºC (estimate) | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/ | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METOPROLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
51384-51-1, 37350-58-6 | |
| Record name | Metoprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51384-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoprolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051384511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metoprolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB06NHM23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METOPROLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metoprolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Metoprolol's In Vivo Impact on Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vivo effects of metoprolol, a selective β1-adrenergic receptor antagonist, on key inflammatory pathways. Drawing from a range of preclinical studies, this document summarizes the quantitative effects of this compound on inflammatory markers, details the experimental protocols utilized in these investigations, and visualizes the complex signaling cascades involved. The primary focus is on this compound's established role in modulating cytokine production and NF-κB signaling, with a discussion on the potential, yet currently unproven, impact on the NLRP3 inflammasome pathway.
Quantitative Effects of this compound on Inflammatory Markers In Vivo
This compound has been demonstrated to exert significant anti-inflammatory effects in various in-vivo models of cardiovascular disease. The following tables summarize the key quantitative findings from these studies.
Table 1: this compound's Effect on Pro-Inflammatory Cytokines and Chemokines
| Animal Model | Disease Model | This compound Dosage | Duration | Cytokine/Chemokine | Result | Reference |
| ApoE-/- Mice | Atherosclerosis | 2.5 mg/kg/hour via osmotic minipump | 11 weeks | Serum TNF-α | ~30% reduction (P < 0.01 vs. Control) | [1][2][3] |
| ApoE-/- Mice | Atherosclerosis | 2.5 mg/kg/hour via osmotic minipump | 11 weeks | Serum CXCL1 | ~30% reduction (P < 0.01 vs. Control) | [1][2] |
| Sprague-Dawley Rats | Coronary Heart Disease | 10 mg/kg/day (oral) | After modeling | Serum TNF-α | Significant decrease (P < 0.05 vs. Model) | |
| Sprague-Dawley Rats | Coronary Heart Disease | 10 mg/kg/day (oral) | After modeling | Serum IL-6 | Significant decrease (P < 0.05 vs. Model) | |
| Sprague-Dawley Rats | Coronary Heart Disease | 10 mg/kg/day (oral) | After modeling | Serum IL-1β | Significant decrease (P < 0.05 vs. Model) | |
| Rats | Acute Myocardial Infarction | 2.5 mg/kg (3 IV bolus injections) | Post-AMI | Myocardial TNF-α | Significant reduction at 3, 6, 12, 24h | |
| Rats | Acute Myocardial Infarction | 2.5 mg/kg (3 IV bolus injections) | Post-AMI | Myocardial IL-1β | Significant reduction at 3, 6, 12, 24h |
Table 2: this compound's Effect on Immune Cell Infiltration and Activity
| Animal Model | Disease Model | This compound Dosage | Duration | Immune Cell Marker/Activity | Result | Reference |
| ApoE-/- Mice | Atherosclerosis | 2.5 mg/kg/hour via osmotic minipump | 11 weeks | Macrophage content in plaques (Mac-2) | Significant decrease (P < 0.01 vs. Control) | |
| Mice | Myocardial Ischemia/Reperfusion | IV administration at min 35 of ischemia | 24 hours | Myocardial Neutrophil Infiltration (Ly6G) | ~60% reduction vs. vehicle | |
| Mice | Myocardial Ischemia/Reperfusion | IV administration at min 35 of ischemia | 24 hours | Neutrophil-Platelet Interactions | Significant reduction |
Table 3: this compound's Effect on Myocardial Injury
| Animal Model | Disease Model | This compound Dosage | Duration | Endpoint | Result | Reference |
| Mice | Myocardial Ischemia/Reperfusion | IV administration at min 35 of ischemia | 24 hours | Infarct Size (% of Area at Risk) | 18.0% ± 0.03% (this compound) vs. 35.9% ± 0.03% (Vehicle) (P < 0.01) | |
| Pigs | Myocardial Ischemia/Reperfusion | 0.75 mg/kg (IV) 20 min after ischemia onset | 7 days | Infarct Size (% of Area at Risk) | Significant reduction at 30, 35, 40, and 50 min of reperfusion |
Detailed Experimental Protocols
This section outlines the methodologies employed in key in-vivo studies investigating the anti-inflammatory effects of this compound.
Atherosclerosis in ApoE-/- Mice
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis.
-
Drug Administration: this compound was administered continuously at a dose of 2.5 mg/kg/hour for 11 weeks using subcutaneously implanted osmotic minipumps. A control group received saline via the same method.
-
Atherosclerosis Assessment:
-
Aortic Plaque Area: The thoracic aorta was stained with Sudan IV to visualize atherosclerotic plaques, and the plaque area was quantified.
-
Aortic Root Lesions: The aortic root was sectioned and stained with Oil Red O to assess lipid accumulation.
-
-
Immunohistochemistry: Aortic root sections were stained with an antibody against Mac-2 to identify and quantify macrophage infiltration within the atherosclerotic plaques.
-
Cytokine Analysis: Serum levels of various cytokines and chemokines, including TNF-α and CXCL1, were measured using a multiplex bead-based immunoassay.
Coronary Heart Disease in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Disease Induction: Coronary heart disease (CHD) was induced by feeding the rats a high-fat diet.
-
Drug Administration: Following the successful establishment of the CHD model, a treatment group received this compound orally at a dose of 10 mg/kg once daily. A model group received a vehicle, and a control group was fed a regular diet.
-
Inflammatory Factor Analysis: Serum concentrations of TNF-α, IL-6, and IL-1β were determined using enzyme-linked immunosorbent assay (ELISA) kits.
Myocardial Ischemia/Reperfusion Injury in Mice
-
Animal Model: Mice subjected to myocardial ischemia/reperfusion (I/R) injury.
-
Surgical Procedure: The left anterior descending (LAD) coronary artery was occluded for 45 minutes, followed by 24 hours of reperfusion.
-
Drug Administration: A single intravenous bolus of this compound was administered at the 35th minute of ischemia, 10 minutes before the onset of reperfusion.
-
Infarct Size Measurement: The area at risk and the infarcted area of the left ventricle were determined using Evans Blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.
-
Neutrophil Infiltration Assessment: Myocardial tissue was analyzed by immunoblotting for the neutrophil marker Ly6G to quantify neutrophil infiltration.
-
Neutrophil-Platelet Interaction Analysis: Peripheral blood was analyzed by flow cytometry to determine the percentage of neutrophils (Ly6G+) that were also positive for the platelet marker CD41.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for in-vivo studies.
Caption: this compound's Modulation of the NF-κB Signaling Pathway.
Caption: General Experimental Workflow for In Vivo Studies.
The NLRP3 Inflammasome: A Potential but Unconfirmed Target
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms. Given its involvement in various inflammatory diseases, including atherosclerosis, the NLRP3 inflammasome represents a plausible target for anti-inflammatory therapies.
Caption: The NLRP3 Inflammasome Activation Pathway.
To date, direct in-vivo evidence demonstrating that this compound modulates the NLRP3 inflammasome pathway is lacking in the scientific literature. While this compound has been shown to reduce the levels of IL-1β, a downstream product of inflammasome activation, this effect is likely attributable to its inhibitory action on the NF-κB pathway, which controls the transcription of the pro-IL-1β precursor. Further research is warranted to investigate whether this compound has a direct impact on the assembly or activation of the NLRP3 inflammasome complex in vivo.
Conclusion
The in-vivo evidence robustly supports the anti-inflammatory properties of this compound, primarily through the downregulation of pro-inflammatory cytokines and the modulation of immune cell activity. These effects are, at least in part, mediated by the inhibition of the β1-adrenergic receptor/NF-κB signaling axis. While the NLRP3 inflammasome is a key player in inflammatory diseases, a direct regulatory role for this compound on this pathway in vivo remains to be established. The data and protocols presented in this guide offer a comprehensive overview for researchers and professionals in the field of drug development, highlighting both the established mechanisms of this compound's anti-inflammatory action and avenues for future investigation.
References
Novel Therapeutic Targets of Metoprolol Succinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol succinate, a cardioselective β1-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. Its therapeutic efficacy has long been attributed to its negative chronotropic and inotropic effects, which reduce cardiac workload and myocardial oxygen demand. However, emerging research reveals that the pharmacological actions of this compound succinate extend beyond simple β1-blockade. This technical guide delves into the novel therapeutic targets of this compound succinate, exploring its molecular mechanisms in anti-inflammatory pathways, biased agonism and G protein-independent signaling, regulation of calcium homeostasis, and mitigation of cardiac fibrosis. A comprehensive understanding of these multifaceted effects is crucial for the development of next-generation cardiovascular therapeutics and for optimizing the clinical application of this widely used drug.
Quantitative Data on the Novel Effects of this compound Succinate
The following tables summarize key quantitative findings from preclinical and clinical studies, highlighting the diverse therapeutic effects of this compound succinate.
Table 1: Anti-inflammatory Effects of this compound
| Parameter | Model | Treatment | Result | Percentage Change | p-value | Reference |
| Serum TNF-α | ApoE-/- Mice | This compound (2.5 mg/kg/h) for 11 weeks | Decreased | ~30% reduction | < 0.01 | [1] |
| Serum CXCL1 | ApoE-/- Mice | This compound (2.5 mg/kg/h) for 11 weeks | Decreased | ~30% reduction | < 0.01 | [1] |
| Atherosclerotic Plaque Area (Thoracic Aorta) | ApoE-/- Mice | This compound (2.5 mg/kg/h) for 11 weeks | Reduced | Significant reduction | < 0.05 | [1][2] |
| Plaque Macrophage Content | ApoE-/- Mice | This compound (2.5 mg/kg/h) for 11 weeks | Decreased | Significant reduction | < 0.01 | [2] |
| TNF-α mRNA levels | Human Retinal Endothelial Cells (High Glucose) | This compound (10 µM) | Decreased | ~39% reduction | < 0.05 | |
| IL-1β mRNA levels | Human Retinal Endothelial Cells (High Glucose) | This compound (10 µM) | Decreased | ~43% reduction | < 0.05 | |
| VEGF mRNA levels | Human Retinal Endothelial Cells (High Glucose) | This compound (10 µM) | Decreased | ~54% reduction | < 0.05 |
Table 2: Effects of this compound on Endothelial Function
| Biomarker | Population | Treatment | Result | p-value | Reference |
| E-selectin | Cardiac Syndrome X Patients | This compound (50 mg BID) for 4 weeks | Decreased | Not significant | |
| VCAM-1 | Cardiac Syndrome X Patients | This compound (50 mg BID) for 4 weeks | Significantly Decreased | 0.006 | |
| Endothelin-1 | Cardiac Syndrome X Patients | This compound (50 mg BID) for 4 weeks | Decreased | Not significant |
Table 3: Modulation of Cardiac Fibrosis and Remodeling Markers by this compound
| Protein/Gene | Model | Treatment | Result | p-value | Reference |
| AKAP5 Expression | Rat Ischemic Heart | This compound | Restored | < 0.05 | |
| p-NFATc3/NFATc3 Ratio | Rat Ischemic Heart | This compound | Suppressed Increase | < 0.05 | |
| GATA4 Expression | Rat Ischemic Heart | This compound | Suppressed Increase | < 0.05 | |
| COL1 Expression | Rat Ischemic Heart | This compound | Decreased | < 0.05 | |
| COL3 Expression | Rat Ischemic Heart | This compound | Decreased | < 0.05 |
Table 4: Effects of this compound on Intracellular Signaling and Calcium Handling
| Molecule | Model | Treatment | Result | Reference |
| Phospho-ERK1/2 | Human Retinal Endothelial Cells (High Glucose) | This compound (10 µM) | Reduced | |
| Phospho-cPLA₂ | Human Retinal Endothelial Cells (High Glucose) | This compound (10 µM) | Reduced | |
| COX2 | Human Retinal Endothelial Cells (High Glucose) | This compound (10 µM) | Reduced | |
| RyR2 PKA Hyperphosphorylation | Human Heart Failure | β-blockers (including this compound) | Reversed | |
| FKBP12.6 levels in RyR2 complex | Human Heart Failure | β-blockers (including this compound) | Restored to normal |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound succinate and a typical experimental workflow for inducing and assessing myocardial infarction in animal models.
Caption: this compound as a biased ligand for the β1-AR.
Caption: this compound's dual anti-inflammatory and antioxidant effects.
Caption: Workflow for in vivo studies of this compound's effects post-MI.
Experimental Protocols
This section provides an overview of key experimental methodologies employed in the cited research. Note that specific concentrations and incubation times may require optimization based on the experimental system.
Induction of Myocardial Infarction in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of ketamine (e.g., 80 mg/kg) and xylazine (e.g., 12 mg/kg).
-
Intubation and Ventilation: The animal is intubated and connected to a ventilator to maintain respiration during the procedure.
-
Thoracotomy: A left thoracotomy is performed to expose the heart.
-
Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia. Successful ligation is confirmed by the observation of myocardial blanching.
-
Wound Closure: The chest is closed in layers, and the animal is allowed to recover.
-
Sham Operation: Control animals undergo the same surgical procedure without the LAD ligation.
Assessment of Cardiac Function by Echocardiography
-
Instrumentation: A high-frequency ultrasound system with a linear transducer is used.
-
Procedure: Anesthetized animals are placed in the supine position. Two-dimensional M-mode echocardiography is performed from the parasternal long-axis view.
-
Measurements: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured.
-
Calculations: Left ventricular ejection fraction (LVEF) and fractional shortening (FS) are calculated from the M-mode measurements to assess systolic function.
Western Blotting for Protein Expression Analysis
-
Tissue/Cell Lysis: Heart tissue or cultured cardiomyocytes are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., AKAP5, p-ERK1/2, GRK5). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from heart tissue or cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcription kit.
-
qPCR: The relative expression of target genes (e.g., TNF-α, IL-1β, CTGF) is quantified by real-time PCR using gene-specific primers and a fluorescent dye such as SYBR Green.
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH), and the relative fold change is calculated.
Histological Analysis of Cardiac Fibrosis
-
Tissue Preparation: Hearts are excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: Thin sections of the heart tissue are cut using a microtome.
-
Masson's Trichrome Staining: The sections are stained with Masson's trichrome, which stains collagen fibers blue and cardiomyocytes red.
-
Image Analysis: The stained sections are imaged, and the extent of fibrosis is quantified as the ratio of the blue-stained fibrotic area to the total myocardial area.
Immunoprecipitation for Protein-Protein Interaction
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Pre-clearing: The lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against one of the proteins of interest (e.g., β-arrestin2).
-
Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-antigen complexes.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the immune complexes are then eluted.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting to detect the presence of the interacting protein (e.g., GRK5).
Conclusion
The therapeutic landscape of this compound succinate is expanding beyond its traditional role as a β1-adrenergic receptor antagonist. Evidence strongly suggests its involvement in modulating key inflammatory and fibrotic pathways, influencing endothelial function, and regulating intracellular calcium signaling. These novel mechanisms of action present exciting opportunities for repositioning and developing new therapeutic strategies for a range of cardiovascular and related diseases. Further research into the nuanced molecular interactions of this compound succinate will undoubtedly pave the way for more targeted and effective treatments. This guide provides a foundational understanding of these emerging targets and the experimental approaches to investigate them, serving as a valuable resource for the scientific and drug development communities.
References
Differential Pharmacology of Metoprolol Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metoprolol, a widely prescribed beta-1 selective adrenergic receptor antagonist, is administered clinically as a racemic mixture of its two enantiomers, (S)- and (R)-metoprolol. Despite being administered in a 1:1 ratio, the pharmacological activity of this compound resides almost exclusively in the (S)-enantiomer. This guide provides an in-depth technical overview of the differential pharmacology of (S)- and (R)-metoprolol, focusing on their distinct pharmacodynamic and pharmacokinetic properties. Quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the stereoselective nature of this important cardiovascular drug.
Introduction
This compound is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] It exerts its therapeutic effects by selectively blocking beta-1 adrenergic receptors, primarily located in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[2] this compound possesses a single chiral center, resulting in two enantiomers, (S)-metoprolol and (R)-metoprolol. While administered as a racemate, the two enantiomers exhibit significant differences in their interaction with adrenergic receptors and their subsequent metabolism, a concept known as stereoselectivity. This guide will elucidate these critical differences, providing a comprehensive resource for researchers and drug development professionals.
Differential Pharmacodynamics
The therapeutic action of this compound is almost entirely attributable to the (S)-enantiomer, which possesses a much higher affinity for the beta-1 adrenergic receptor than the (R)-enantiomer.
Receptor Binding Affinity
Radioligand competition binding assays have been instrumental in quantifying the differential affinity of the this compound enantiomers for beta-1 and beta-2 adrenergic receptors. The (S)-enantiomer demonstrates significantly greater affinity and selectivity for the beta-1 adrenoceptor.[3][4]
| Enantiomer | Receptor Subtype | -log Equilibrium Dissociation Constant (Kd) | Affinity Difference (S vs. R) | Beta-1 Selectivity |
| (S)-Metoprolol | Beta-1 Adrenoceptor | 7.73 ± 0.10[3] | ~500-fold higher than (R)-metoprolol | ~30-fold |
| Beta-2 Adrenoceptor | 6.28 ± 0.06 | |||
| (R)-Metoprolol | Beta-1 Adrenoceptor | 5.00 ± 0.06 | ~3-fold | |
| Beta-2 Adrenoceptor | 4.52 ± 0.09 |
Table 1: Beta-Adrenoceptor Affinity of this compound Enantiomers
Functional Antagonism
The profound difference in receptor binding affinity translates directly to a disparity in the functional beta-blocking potency of the two enantiomers. In vivo studies in anesthetized cats have demonstrated that (S)-metoprolol is substantially more potent in blocking the heart rate response to sympathetic nerve stimulation.
| Enantiomer | In Vivo Beta-1 Blocking Potency (-log ED50 in µmol/kg) |
| (S)-Metoprolol | 7.04 ± 0.16 |
| (R)-Metoprolol | 4.65 ± 0.16 |
Table 2: In Vivo Beta-1 Blocking Potency of this compound Enantiomers
Signaling Pathway
The binding of an agonist like norepinephrine to the beta-1 adrenergic receptor activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased heart rate and contractility. (S)-metoprolol, as a potent antagonist, blocks this pathway at the receptor level.
Differential Pharmacokinetics
The enantiomers of this compound also exhibit stereoselective pharmacokinetics, primarily due to differences in their metabolism by the cytochrome P450 enzyme system.
Metabolism
This compound is extensively metabolized in the liver, with the major enzyme responsible being CYP2D6. This enzyme exhibits genetic polymorphism, leading to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid). The metabolism of this compound is stereoselective, with the (R)-enantiomer being more rapidly metabolized in extensive metabolizers. This results in higher plasma concentrations of the pharmacologically active (S)-enantiomer. The two primary metabolic pathways are α-hydroxylation and O-demethylation.
Plasma Concentrations
Due to the stereoselective metabolism, the plasma concentrations of (S)-metoprolol are generally higher than those of (R)-metoprolol in extensive metabolizers after administration of the racemic mixture.
| Parameter | (S)-Metoprolol | (R)-Metoprolol | Reference |
| AUC (nmol·h/L) in Extensive Metabolizers | 35% higher than (R)-metoprolol | ||
| AUC (nmol·h/L) in Poor Metabolizers | Lower than (R)-metoprolol |
Table 3: Relative Plasma Exposure of this compound Enantiomers Based on CYP2D6 Phenotype
Experimental Protocols
Radioligand Competition Binding Assay for Beta-Adrenoceptor Affinity
This protocol is adapted from Wahlund et al. (1990).
Objective: To determine the equilibrium dissociation constants (Kd) of (S)- and (R)-metoprolol for beta-1 and beta-2 adrenergic receptors.
Materials:
-
Membrane preparations from guinea-pig left ventricular free wall (predominantly beta-1) and soleus muscle (predominantly beta-2).
-
Radioligand: [125I]-(S)-pindolol.
-
(S)-metoprolol and (R)-metoprolol solutions of varying concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of [125I]-(S)-pindolol and a range of concentrations of either (S)-metoprolol or (R)-metoprolol.
-
Incubations are carried out at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled beta-blocker (e.g., 10 µM propranolol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Quantification in Plasma
This protocol is a generalized procedure based on methods described in the literature.
Objective: To separate and quantify the concentrations of (S)- and (R)-metoprolol in plasma samples.
Materials:
-
Plasma samples from subjects administered racemic this compound.
-
Internal standard (e.g., a structurally similar beta-blocker not present in the sample).
-
Organic solvents for extraction (e.g., diethyl ether, dichloromethane).
-
Chiral HPLC column (e.g., cellulose- or amylose-based).
-
Mobile phase (e.g., a mixture of hexane, isopropanol, and a modifier like diethylamine).
-
HPLC system with a suitable detector (e.g., fluorescence or mass spectrometry).
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
Add the internal standard.
-
Perform liquid-liquid or solid-phase extraction to isolate the this compound enantiomers from plasma proteins and other interfering substances.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the chiral HPLC column.
-
Elute the enantiomers with the mobile phase at a constant flow rate. The chiral stationary phase will differentially interact with the (S)- and (R)-enantiomers, leading to their separation.
-
-
Detection and Quantification:
-
Detect the eluted enantiomers using a fluorescence detector (excitation and emission wavelengths specific for this compound) or a mass spectrometer.
-
Generate a calibration curve using standards of known concentrations of each enantiomer.
-
Quantify the concentration of each enantiomer in the plasma samples by comparing their peak areas to the calibration curve and correcting for the recovery of the internal standard.
-
Clinical Implications and Future Directions
The pronounced stereoselectivity in the pharmacology of this compound has significant clinical implications. The administration of the racemate means that 50% of the dose is the less active (R)-enantiomer, which may not contribute to the therapeutic effect but could potentially be associated with side effects. The development of a single-enantiomer formulation of (S)-metoprolol allows for a more targeted therapeutic approach, potentially offering a better benefit-risk profile.
Future research should continue to explore the subtle roles of the (R)-enantiomer and the clinical relevance of stereoselective metabolism in different patient populations, particularly those with varying CYP2D6 genotypes. A deeper understanding of the differential pharmacology of this compound enantiomers will aid in the optimization of cardiovascular pharmacotherapy.
Conclusion
The pharmacological actions of this compound are overwhelmingly mediated by the (S)-enantiomer due to its substantially higher affinity for the beta-1 adrenergic receptor. Concurrently, the pharmacokinetics of this compound are stereoselective, with the clearance of the enantiomers being dependent on the patient's CYP2D6 metabolic phenotype. This in-depth technical guide has provided a comprehensive overview of these differences, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. This knowledge is paramount for researchers and professionals in the field of drug development to advance the rational design and clinical application of cardiovascular medications.
References
- 1. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of isoproterenol activation of adenylate cyclase by this compound, oxprenolol, and the para isomer of oxprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
The Influence of Metoprolol on Neutrophil Function and Migration: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metoprolol, a cardioselective β1-adrenergic receptor antagonist, has long been a cornerstone in the management of cardiovascular diseases.[1][2][3] Recent research has unveiled a novel mechanism of action for this established drug, demonstrating its significant modulatory effects on the function and migration of neutrophils.[4][5] This whitepaper provides an in-depth technical guide to the effects of this compound on neutrophil biology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The evidence presented indicates that this compound, unlike other β-blockers such as atenolol and propranolol, possesses a unique ability to "stun" neutrophils, thereby inhibiting their migration and inflammatory actions. This non-class effect is primarily mediated through its interaction with the β1-adrenergic receptor on neutrophils, leading to reduced neutrophil infiltration, diminished neutrophil-platelet aggregation, and decreased production of reactive oxygen species (ROS). These findings have significant implications for the therapeutic application of this compound in inflammatory conditions, most notably in reducing ischemia-reperfusion injury during acute myocardial infarction.
This compound's Impact on Neutrophil Function: Quantitative Data
This compound has been shown to exert several quantifiable effects on neutrophil function. The following tables summarize the key findings from various in vitro and in vivo studies.
Table 1: Effect of this compound on Neutrophil Migration and Infiltration
| Parameter | Experimental Model | Treatment and Concentration/Dose | Key Findings | Reference |
| Chemotaxis | in vitro (Boyden microchemotaxis chamber) | This compound (dose-dependent) | Dose-dependent inhibition of formyl peptide-stimulated neutrophil chemotaxis. | |
| Transwell Migration | in vitro (CXCL1-induced) | This compound (10 µM) | Inhibited baseline neutrophil migration along a CXCL1 gradient (0.73 ± 0.31 vs. vehicle). Atenolol and propranolol had no effect. | |
| Peritoneal Infiltration | in vivo (Thioglycolate-induced peritonitis in mice) | This compound (12.5 mg/kg i.v.) | Significantly inhibited neutrophil infiltration into the peritoneal cavity (4.03 ± 4.70 x 10^5 vs. 7.84 ± 5.01 x 10^5 neutrophils/mL for this compound and vehicle, respectively). | |
| Myocardial Infiltration | in vivo (Ischemia-reperfusion in mice) | This compound | Reduced myocardial neutrophil density. | |
| Intravascular Motility | in vivo (Intravital microscopy of inflamed cremaster muscle in mice) | This compound | Reduced neutrophil migratory velocity, accumulated crawling distance, and directional movement. | |
| Lung Infiltration | in vivo (LPS-induced acute lung injury in mice) | This compound | Attenuated neutrophil infiltration by 70% compared to vehicle. | |
| Bronchoalveolar Lavage (BAL) Neutrophil Count | Clinical Trial (COVID-19 patients with ARDS) | This compound (15 mg daily) | Significantly fewer neutrophils in BAL on day four compared to the control group. |
Table 2: Effect of this compound on Neutrophil-Platelet Interactions and Reactive Oxygen Species (ROS) Production
| Parameter | Experimental Model | Treatment and Concentration/Dose | Key Findings | Reference |
| Neutrophil-Platelet Aggregates | in vitro (Epinephrine-stimulated whole blood from healthy volunteers) | This compound (2, 5 µM) | Significantly inhibited epinephrine-stimulated neutrophil-platelet co-aggregate formation. | |
| Circulating Neutrophil-Platelet Aggregates | in vivo (Acute coronary syndrome patients) | This compound (up to 15 mg i.v.) | Significantly reduced the number of circulating neutrophil-platelet interactions. | |
| Circulating Neutrophil-Platelet Interactions | in vivo (Ischemia-reperfusion in mice) | This compound | Significantly reduced the percentage of circulating neutrophils interacting with platelets (37.5% ± 20.9% vs. 80.2% ± 10.1% for vehicle). Atenolol and propranolol had no significant effect. | |
| Superoxide Anion Release | in vitro (formylpeptide- and PMA-triggered) | This compound (dose-dependent) | Dose-dependently inhibited oxygen free radical production. | |
| ROS Production | in vitro (W-peptide-induced) | This compound (10 µM) | Inhibited ROS production in wild-type neutrophils, with no effect on Adrb1 knockout neutrophils. |
Table 3: Effect of this compound on Neutrophil Extracellular Trap (NET) Formation
| Parameter | Experimental Model | Treatment and Concentration/Dose | Key Findings | Reference |
| NET Formation (Histone-3 citrullination, neutrophil elastase, myeloperoxidase) | in vivo (Ischemia-reperfusion in mice) | This compound | Reduced NET formation. | |
| Lung H3 Citrullination | in vivo (LPS-induced acute lung injury in mice) | This compound | Accompanied by reductions in neutrophil-elastase and myeloperoxidase. |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's effects on neutrophil function.
Neutrophil Isolation
-
Objective: To obtain a pure population of neutrophils from whole blood.
-
Methodology:
-
Whole blood is collected in heparinized tubes.
-
Neutrophils are isolated using density gradient centrifugation, commonly with Ficoll-Paque.
-
Erythrocytes are removed by dextran sedimentation or hypotonic lysis.
-
The resulting neutrophil pellet is washed with a suitable buffer (e.g., PBS).
-
Cell viability and purity are assessed using trypan blue exclusion and flow cytometry with neutrophil-specific markers (e.g., CD15), respectively. A purity of >95% is generally considered acceptable.
-
Chemotaxis and Migration Assays
-
Objective: To quantify the directed migration of neutrophils in response to a chemoattractant.
-
Methodology (Transwell Assay):
-
A transwell insert with a permeable membrane (e.g., 5.0 µm pore size) is placed in a well of a culture plate.
-
The lower chamber is filled with medium containing a chemoattractant (e.g., CXCL1 or fMLP) and the test compound (this compound or vehicle).
-
Isolated neutrophils are seeded into the upper chamber.
-
The plate is incubated for a defined period (e.g., 90 minutes) at 37°C to allow for migration.
-
The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring ATP levels using a luminescent assay or by direct cell counting using a flow cytometer.
-
Neutrophil-Platelet Aggregation Assay
-
Objective: To measure the formation of aggregates between neutrophils and platelets.
-
Methodology (Flow Cytometry):
-
Whole blood is incubated with fluorescently labeled antibodies against a platelet marker (e.g., CD41 or CD42a) and a neutrophil marker (e.g., CD15 or Ly6G).
-
The sample is stimulated with an agonist (e.g., epinephrine) in the presence of this compound or vehicle.
-
The reaction is stopped, and red blood cells are lysed.
-
The sample is analyzed on a flow cytometer. Neutrophils are identified based on their forward and side scatter properties and positive staining for the neutrophil marker.
-
Neutrophil-platelet aggregates are identified as the population of neutrophils that are also positive for the platelet marker.
-
Reactive Oxygen Species (ROS) Production Assay
-
Objective: To measure the production of intracellular ROS by neutrophils.
-
Methodology (DCFH-DA Staining and Flow Cytometry):
-
Isolated neutrophils are loaded with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is oxidized to the highly fluorescent dichlorofluorescein (DCF) by ROS.
-
The cells are then stimulated with an agonist (e.g., phorbol myristate acetate (PMA) or fMLP) in the presence of this compound or vehicle.
-
After incubation, the fluorescence intensity of the cells is measured using a flow cytometer.
-
An increase in fluorescence intensity corresponds to an increase in intracellular ROS production.
-
Signaling Pathways and Experimental Workflows
The unique effects of this compound on neutrophil function are attributed to its specific interaction with the β1-adrenergic receptor, leading to a "stunning" of the neutrophil and preventing its full activation and migration.
Caption: Proposed signaling pathway of this compound in neutrophils.
Caption: General experimental workflow for studying this compound's effects on neutrophils.
Discussion and Future Directions
The existing body of evidence strongly supports a unique, non-class effect of this compound on neutrophil function, primarily characterized by the inhibition of migration and adhesive interactions. This "neutrophil stunning" effect is mediated by the β1-adrenergic receptor and is a key contributor to the cardioprotective benefits of this compound observed in clinical settings, particularly in acute myocardial infarction.
Despite these significant findings, several areas warrant further investigation. The precise downstream signaling cascade following the biased agonism of the β1-adrenergic receptor by this compound in neutrophils remains to be fully elucidated. While the involvement of G protein-coupled receptor kinases (GRKs) and β-arrestins has been proposed, further studies are needed to confirm and detail this pathway.
Furthermore, the effects of this compound on other key neutrophil functions, such as phagocytosis and degranulation, are not as well-characterized. A comprehensive understanding of this compound's impact on the full spectrum of neutrophil activities would provide a more complete picture of its immunomodulatory properties.
The specific and potent effect of this compound on neutrophils opens up exciting possibilities for its therapeutic application beyond cardiovascular disease. Conditions characterized by excessive neutrophil-driven inflammation, such as acute respiratory distress syndrome (ARDS), sepsis, and other inflammatory disorders, may represent promising new indications for this compound. Further preclinical and clinical studies are necessary to explore these potential new applications and to optimize dosing and timing of administration for maximal therapeutic benefit.
References
- 1. Measuring and interpreting platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Assessing neutrophil-derived ROS production at the bedside: a potential prognostic tool in severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CNIC [cnic.es]
Investigating Off-Target Effects of Metoprolol In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. While its therapeutic efficacy is primarily attributed to its on-target activity, a growing body of in vitro research has begun to shed light on its off-target effects. These unintended molecular interactions can contribute to both the therapeutic profile and the adverse effects of the drug. This technical guide provides an in-depth overview of the known in vitro off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows to aid researchers in this field.
Data Presentation: Quantitative Analysis of this compound's Off-Target Interactions
The following tables summarize the quantitative data available for the off-target effects of this compound observed in various in vitro systems.
Table 1: Effects of this compound on Cardiac Ion Channels
| Ion Channel | Cell Type | Effect | Concentration | Quantitative Data | Citation |
| Sodium (Na+) Channel (INa) | Feline ventricular myocytes | Use-dependent inhibition | 100 µM | Inhibition observed with pulse trains at 1-5 Hz | [1] |
| L-type Calcium (Ca2+) Channel (ICa) | Feline ventricular myocytes | Reduction of peak and steady-state current | 10 µM | Reduced peak ICa | [1] |
| L-type Calcium (Ca2+) Channel (ICa) | Guinea-pig ventricular myocytes | Blockade of high threshold current | 30 µM | Current reduced to 82 ± 4% of control | [2] |
| L-type Calcium (Ca2+) Channel (ICa) | Guinea-pig ventricular myocytes | Blockade of high threshold current | 100 µM | Current reduced to 73 ± 5% of control | [2] |
| Inward Rectifying Potassium (K+) Channel (IK1) | Feline ventricular myocytes | Concentration-dependent decrease in peak inward current | 10 and 100 µM | Sensitivity to block: IK1 > ICa ≥ Ito > INa | [1] |
| Inward Rectifying Potassium (K+) Channel | Guinea-pig ventricular myocytes | Concentration-dependent decrease | 10-100 µM | Effect observed at voltages negative to the apparent reversal potential | |
| Transient Outward Potassium (K+) Channel (Ito) | Feline ventricular myocytes | Reduction of peak current | 10 µM | Reduced peak Ito |
Table 2: Off-Target Effects on Enzymes and Signaling Proteins
| Target | System/Cell Line | Effect | Concentration | Quantitative Data | Citation |
| 7-dehydrocholesterol reductase (DHCR7) | Neuro2a, HepG2, primary neurons and astroglia | Inhibition, leading to increased 7-dehydrocholesterol (7-DHC) | 1 µM | Significant elevation of 7-DHC | |
| ERK1/2 | Human Microvascular Retinal Endothelial Cells (HREC) | Prevention of high-glucose induced phosphorylation | 10 µM | Reduced phospho-ERK1/2 levels | |
| cPLA2 | Human Microvascular Retinal Endothelial Cells (HREC) | Prevention of high-glucose induced phosphorylation | 10 µM | Reduced phospho-cPLA2 levels | |
| COX-2 | Human Microvascular Retinal Endothelial Cells (HREC) | Prevention of high-glucose induced expression | 10 µM | Reduced COX-2 protein levels |
Table 3: Interaction with Cytochrome P450 Enzymes
| CYP Isoform | System | Type of Interaction | Quantitative Data | Citation |
| CYP2D6 | Human Liver Microsomes | Major metabolic pathway (α-hydroxylation) | - | |
| CYP3A4 | Human Liver Microsomes | Minor contribution to metabolism | Contributes to α-hydroxylation, O-demethylation, and N-dealkylation | |
| CYP2B6 | Human Liver Microsomes | Minor contribution to metabolism | Contributes to O-demethylation and N-dealkylation | |
| CYP2C9 | Human Liver Microsomes | Minor contribution to metabolism | Contributes to O-demethylation and N-dealkylation |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the off-target effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology for Cardiac Ion Channel Analysis
This protocol is adapted from standard procedures for recording ionic currents from isolated cardiomyocytes.
Objective: To measure the effect of this compound on the activity of specific cardiac ion channels (e.g., Na+, Ca2+, K+).
Materials:
-
Isolated cardiomyocytes (e.g., from guinea pig or feline ventricles)
-
External (bath) solution (e.g., Tyrode's solution)
-
Internal (pipette) solution specific for the ion channel of interest
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Plate the isolated cells in a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solution Preparation: Prepare external and internal solutions tailored to isolate the specific ionic current being studied. For example, to record L-type Ca2+ currents, the external solution should contain a Ca2+ channel agonist (e.g., Bay K 8644) and blockers for Na+ and K+ channels, while the internal solution should contain a Cs+-based solution to block K+ currents.
-
Giga-seal Formation: Approach a single, healthy cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recordings: Clamp the cell membrane at a holding potential from which the ion channel of interest is activated by a series of voltage steps.
-
Data Acquisition: Record the resulting ionic currents in the absence (control) and presence of varying concentrations of this compound applied to the bath solution.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel kinetics, such as peak current amplitude, activation, and inactivation. Calculate percentage of inhibition or other relevant parameters.
In Vitro DHCR7 Inhibition Assay
This protocol is based on methods used to assess the inhibition of the final step in cholesterol biosynthesis.
Objective: To determine if this compound inhibits the activity of 7-dehydrocholesterol reductase (DHCR7) in a cell-based assay.
Materials:
-
Cell line (e.g., Neuro2a or HepG2)
-
Cell culture medium and supplements
-
This compound stock solution
-
Internal standards (e.g., deuterated cholesterol)
-
Reagents for sterol extraction (e.g., hexane, methanol)
-
LC-MS/MS system for sterol analysis
Procedure:
-
Cell Culture: Culture cells in appropriate multi-well plates until they reach a desired confluency.
-
Drug Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Lysis and Sterol Extraction: After incubation, wash the cells with PBS and lyse them. Extract the total sterols from the cell lysates using an organic solvent mixture.
-
Sample Preparation: Evaporate the solvent and derivatize the sterols if necessary for LC-MS/MS analysis. Reconstitute the sample in a suitable solvent.
-
LC-MS/MS Analysis: Analyze the sterol composition of the samples using a validated LC-MS/MS method to quantify the levels of 7-dehydrocholesterol (7-DHC) and cholesterol.
-
Data Analysis: Calculate the ratio of 7-DHC to cholesterol for each treatment condition. A significant increase in this ratio in this compound-treated cells compared to control indicates inhibition of DHCR7.
Western Blot Analysis of ERK/cPLA2/COX-2 Signaling Pathway
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation and expression of key proteins in an inflammatory signaling pathway.
Objective: To assess the impact of this compound on the activation of the ERK/cPLA2/COX-2 pathway in response to a pro-inflammatory stimulus.
Materials:
-
Human Microvascular Retinal Endothelial Cells (HREC) or other relevant cell line
-
Cell culture medium and supplements
-
Pro-inflammatory stimulus (e.g., high glucose)
-
This compound stock solution
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated ERK1/2, cPLA2, and COX-2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture HRECs and treat them with a pro-inflammatory stimulus (e.g., high glucose at 25 mM) in the presence or absence of this compound (e.g., 10 µM) for a specified duration.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK1/2 and cPLA2, and for COX-2, typically overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of activation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Overview of this compound's On- and Off-Target Signaling Pathways.
Workflow for Investigating this compound's Off-Target Effects In Vitro.
Inhibition of Cholesterol Biosynthesis by this compound.
Conclusion
The in vitro investigation of this compound's off-target effects reveals a complex pharmacological profile that extends beyond its well-established β1-adrenergic receptor antagonism. The evidence presented in this guide highlights its interactions with various ion channels, its interference with cholesterol biosynthesis, and its modulation of inflammatory signaling pathways. For researchers and drug development professionals, a thorough understanding of these off-target activities is crucial for a comprehensive assessment of this compound's mechanism of action, its potential for drug repurposing, and the underlying basis of its adverse effect profile. The provided data, protocols, and visualizations serve as a foundational resource for further exploration in this important area of pharmacology.
References
Metoprolol's Modulation of Connexin 43 in Cardiac Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac remodeling, a key contributor to the progression of heart failure, is characterized by alterations in the structure and function of the heart muscle. A critical component of this process is the remodeling of gap junctions, intercellular channels responsible for the coordinated propagation of electrical impulses. Connexin 43 (Cx43) is the primary protein subunit of ventricular gap junctions. Its expression, localization, and phosphorylation state are frequently altered in the remodeled myocardium, leading to an increased risk of life-threatening arrhythmias. Metoprolol, a selective β1-adrenergic receptor antagonist, is a cornerstone in the management of heart failure. Beyond its primary hemodynamic effects, this compound exerts direct cellular actions that mitigate adverse cardiac remodeling. This technical guide delves into the molecular mechanisms by which this compound regulates Cx43, thereby preserving electrical stability in the heart. We will explore the intricate signaling pathways involved, present quantitative data from key studies, and provide detailed experimental protocols for investigating this crucial aspect of cardiac pathophysiology.
Introduction: The Interplay of this compound, Cx43, and Cardiac Health
Cardiac remodeling involves a cascade of molecular and cellular events that alter the geometry and function of the ventricles in response to injury or stress, such as myocardial infarction or chronic pressure overload. A significant consequence of this remodeling is the disruption of the heart's electrical conduction system, often predisposing individuals to arrhythmias.
Gap junctions, composed of connexin proteins, are essential for the rapid and coordinated spread of electrical signals between cardiomyocytes. In the ventricles, Connexin 43 (Cx43) is the predominant connexin isoform. Pathological remodeling is frequently associated with a decrease in total Cx43 expression, its redistribution from the intercalated discs to the lateral membranes of cardiomyocytes (a phenomenon known as lateralization), and changes in its phosphorylation status. These alterations in Cx43 contribute to slowed and anisotropic conduction, creating a substrate for re-entrant arrhythmias.
This compound, a cardioselective β1-adrenergic receptor blocker, is a first-line therapy for heart failure. Its beneficial effects extend beyond reducing heart rate and blood pressure. This compound has been shown to reverse or attenuate adverse cardiac remodeling. A key aspect of this protective effect is its influence on Cx43. Studies have demonstrated that this compound can preserve Cx43 expression, prevent its lateralization, and modulate its phosphorylation, thereby maintaining proper gap junction function and reducing arrhythmogenesis.[1][2] Understanding the molecular underpinnings of this compound's action on Cx43 is crucial for optimizing therapeutic strategies and developing novel anti-arrhythmic drugs.
Signaling Pathways: How this compound Regulates Connexin 43
This compound's primary mechanism of action is the competitive blockade of β1-adrenergic receptors in the heart. This action counteracts the detrimental effects of chronic sympathetic nervous system overactivation, a hallmark of heart failure. The downstream signaling cascades influenced by this compound ultimately converge on the regulation of Cx43 expression, phosphorylation, and trafficking.
dot
Caption: this compound's regulation of Cx43 via the β1-adrenergic signaling pathway.
The β1-Adrenergic Receptor-PKA Axis
In heart failure, elevated levels of catecholamines, such as norepinephrine, persistently stimulate β1-adrenergic receptors. This leads to the activation of Gs proteins, adenylyl cyclase, and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which can have multifaceted effects on Cx43. While acute PKA activation can enhance gap junction conductance, chronic activation, as seen in heart failure, contributes to detrimental remodeling.
This compound, by blocking the β1-adrenergic receptor, reduces the overstimulation of the cAMP-PKA pathway. This can lead to a normalization of Cx43 phosphorylation and is thought to contribute to the preservation of its localization at the intercalated discs.
Involvement of MAPK and CaMKII Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathways are also implicated in cardiac remodeling and the regulation of Cx43. Chronic β-adrenergic stimulation can activate these pathways, leading to changes in gene expression and protein function that contribute to hypertrophy and fibrosis. Both ERK/MAPK and CaMKII can directly phosphorylate Cx43, influencing its trafficking and function.[3] this compound's inhibition of upstream β1-adrenergic signaling can attenuate the activation of these kinases, thereby preventing the pathological phosphorylation of Cx43.
Transcriptional Regulation via CREB
The cAMP response element-binding protein (CREB) is a transcription factor that can be activated by PKA. Activated CREB can bind to the promoter of the GJA1 gene, which encodes Cx43, and modulate its transcription. By dampening the PKA-CREB signaling axis, this compound may influence the rate of Cx43 synthesis.
Quantitative Data on this compound's Effect on Connexin 43
The following tables summarize quantitative data from studies investigating the impact of this compound on Cx43 expression and localization in the context of cardiac remodeling.
Table 1: Effect of this compound on Cx43 Protein and mRNA Expression
| Experimental Model | Condition | Treatment | Change in Cx43 Protein | Change in Cx43 mRNA | Reference |
| Rabbit Myocardial Infarction Model | Infarction | This compound | Significantly higher than control | Significantly higher than control | [1] |
| Human Atrial Fibrillation | Atrial Fibrillation | This compound | Significantly higher expression | Not Assessed | [4] |
| Cultured Neonatal Rat Cardiomyocytes | Isoprenaline-induced stress | This compound (R, S, and RS isomers) | Significantly enhanced | No significant effect |
Table 2: Effect of this compound on Cx43 Localization
| Experimental Model | Condition | Treatment | Effect on Cx43 Lateralization | Reference |
| Human Atrial Fibrillation | Atrial Fibrillation | This compound | Significantly antagonized the AF-induced increase in lateral/polar expression ratio | |
| Rabbit Myocardial Infarction Model | Infarction | This compound | Reduced the degree of dispersion and decrease in expression level |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the regulation of Cx43 by this compound.
Animal Model of Cardiac Remodeling
A common model to study cardiac remodeling is the induction of myocardial infarction (MI) in rodents or rabbits via ligation of a coronary artery.
dot
Caption: Workflow for creating a myocardial infarction animal model.
-
Animal Preparation: New Zealand white rabbits are anesthetized.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending coronary artery is ligated to induce myocardial infarction. Sham-operated animals undergo the same procedure without ligation.
-
Treatment: Post-surgery, animals are randomly assigned to a control group (receiving vehicle) or a this compound group (receiving this compound, e.g., administered in drinking water or via oral gavage).
-
Tissue Collection: After a defined period (e.g., 8 weeks), animals are euthanized, and heart tissues, particularly the peri-infarct zone, are collected for analysis.
Western Blotting for Cx43 Expression
This protocol is for the quantification of total and phosphorylated Cx43 protein levels in cardiac tissue lysates.
dot
Caption: Workflow for Western blot analysis of Cx43.
-
Protein Extraction: Cardiac tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for total Cx43 or a specific phosphorylated form of Cx43.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for Cx43 Localization
This protocol allows for the visualization of Cx43 distribution within cardiac tissue sections.
-
Tissue Preparation: Hearts are fixed in paraformaldehyde, cryoprotected in sucrose, and embedded in optimal cutting temperature (OCT) compound. Frozen sections are cut using a cryostat.
-
Permeabilization and Blocking: Sections are permeabilized with a detergent (e.g., Triton X-100) and then blocked with a solution containing serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against Cx43. To identify the location of intercalated discs, co-staining with an antibody against a marker like N-cadherin can be performed.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the sections are mounted with an anti-fade mounting medium.
-
Imaging: Images are acquired using a confocal microscope.
-
Analysis: The localization of Cx43 (at intercalated discs versus lateral membranes) is qualitatively and quantitatively assessed.
Real-Time Quantitative PCR (RT-qPCR) for Cx43 mRNA Expression
This method is used to quantify the relative levels of Cx43 mRNA.
-
RNA Extraction: Total RNA is isolated from cardiac tissue using a commercial kit.
-
Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA).
-
RT-qPCR: The cDNA is used as a template for real-time PCR with primers specific for the Cx43 gene (GJA1) and a reference gene (e.g., GAPDH). The reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Analysis: The relative expression of Cx43 mRNA is calculated using the comparative Ct (ΔΔCt) method.
Conclusion
This compound's beneficial effects in cardiac remodeling extend beyond its hemodynamic actions to the direct molecular regulation of key proteins involved in cardiac electrical stability. Its ability to modulate the expression, localization, and phosphorylation of Connexin 43 is a critical component of its anti-arrhythmic properties. By attenuating the deleterious signaling cascades initiated by chronic β1-adrenergic receptor stimulation, this compound helps to preserve the integrity of gap junctions, thereby maintaining coordinated electrical conduction in the heart. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate relationship between β-blockers, gap junction biology, and the treatment of heart failure. A deeper understanding of these mechanisms will undoubtedly pave the way for more targeted and effective therapies for cardiac diseases.
References
- 1. This compound protects cardiomyocytes in rabbit model of heart failure by regulating Cx43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound therapy on cardiac gap junction remodelling and conduction in human chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of CaMKII Phosphorylation Sites in Connexin43 by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound therapy on cardiac gap junction remodelling and conduction in human chronic atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Metoprolol Dose-Response in Isolated Rat Aorta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Its primary mechanism of action involves the blockade of β1-receptors in the heart, leading to a reduction in heart rate, cardiac output, and blood pressure. While its cardiac effects are well-documented, its direct action on vascular smooth muscle, particularly the aorta, is less characterized. These application notes provide a detailed protocol for investigating the dose-response relationship of this compound in isolated rat aortic rings, a valuable ex vivo model for assessing vascular reactivity.
The primary vascular effect of this compound is the antagonism of β-agonist-induced vasodilation. However, some studies have reported slight vasorelaxant effects at higher concentrations. This protocol is designed to enable researchers to investigate both the potential direct vasorelaxant properties of this compound and its classical antagonistic effects on β-adrenergic signaling in the vasculature.
Signaling Pathways and Experimental Workflow
This compound's Antagonistic Effect on β-Adrenergic Vasodilation
The following diagram illustrates the signaling pathway by which β-adrenergic agonists induce vasodilation and how this compound antagonizes this effect.
Caption: this compound competitively antagonizes β-adrenergic receptor activation.
Experimental Workflow for Isolated Rat Aorta Studies
This diagram outlines the key steps for assessing the vascular effects of this compound using an isolated tissue bath system.
Caption: Workflow for isolated rat aorta dose-response experiments.
Quantitative Data
Direct dose-response data for the intrinsic (direct) vasorelaxant effect of this compound on isolated rat aorta is limited in published literature, with studies suggesting the effect is slight. The primary utility of this model is to quantify the antagonistic properties of this compound against β-agonist-induced relaxation. Below are tables summarizing the expected outcomes and data presentation for such experiments.
Table 1: Antagonistic Effect of this compound on Isoproterenol-Induced Relaxation in Phenylephrine Pre-contracted Rat Aortic Rings
| Treatment Group | Isoproterenol EC50 (M) | Emax (% Relaxation) |
| Isoproterenol Alone | Value | Value |
| Isoproterenol + this compound (1 µM) | Increased Value | Unchanged/Slightly Decreased |
| Isoproterenol + this compound (10 µM) | Further Increased Value | Unchanged/Slightly Decreased |
Note: EC50 is the concentration of agonist that produces 50% of the maximal response. Emax is the maximal relaxation response.
Table 2: Direct Effect of this compound on Phenylephrine Pre-contracted Rat Aortic Rings
| This compound Concentration (M) | % Relaxation (Mean ± SEM) |
| 10⁻⁸ | Value |
| 10⁻⁷ | Value |
| 10⁻⁶ | Value |
| 10⁻⁵ | Slight Increase |
| 10⁻⁴ | Slight Increase |
Note: The expected relaxation is minimal. A full dose-response curve may not be achievable if a plateau is not reached.
Experimental Protocols
Protocol 1: Preparation of Isolated Rat Aortic Rings
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Surgical instruments (forceps, scissors)
-
Dissection microscope
-
Petri dish with Sylgard base
Procedure:
-
Euthanize the rat using a method approved by the institutional animal care and use committee.
-
Perform a midline laparotomy and thoracotomy to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta from the surrounding connective tissue and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Under a dissection microscope, remove any remaining adipose and connective tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
For endothelium-denuded preparations, gently rub the intimal surface of the aortic rings with a fine wire or wooden stick.
Protocol 2: Isometric Tension Recording in an Organ Bath
Materials:
-
Isolated tissue organ bath system with force-displacement transducers
-
Data acquisition system
-
Krebs-Henseleit solution
-
Gas mixture (95% O₂ / 5% CO₂)
-
Phenylephrine (or Potassium Chloride) for pre-contraction
-
Acetylcholine (for testing endothelial integrity)
-
This compound stock solutions
Procedure:
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 1.5-2.0 g to each aortic ring and allow for an equilibration period of 60-90 minutes. Replace the bath solution every 15-20 minutes.
-
Viability and Endothelial Integrity Check:
-
Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 1 µM). A relaxation of >70% indicates intact endothelium. The absence of relaxation confirms successful denudation.
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
-
Investigating the Direct Effect of this compound:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) to the organ bath at appropriate time intervals.
-
Record the relaxation response as a percentage of the phenylephrine-induced contraction.
-
-
Investigating the Antagonistic Effect of this compound:
-
Incubate the aortic rings with a fixed concentration of this compound (e.g., 1 µM or 10 µM) for 30 minutes.
-
Pre-contract the rings with phenylephrine (e.g., 1 µM).
-
Generate a cumulative concentration-response curve for a β-agonist like isoproterenol (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Compare the resulting dose-response curve to that obtained in the absence of this compound.
-
Data Analysis
-
Calculate the relaxation responses as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Plot the concentration of this compound (on a logarithmic scale) against the percentage of relaxation to generate a dose-response curve.
-
If a sigmoidal curve is obtained, determine the EC50 and Emax values using non-linear regression analysis.
-
For antagonism experiments, calculate the dose ratio and construct a Schild plot to determine the pA₂ value, which quantifies the affinity of the antagonist for the receptor.
These protocols and notes provide a comprehensive framework for researchers to investigate the vascular effects of this compound in a controlled ex vivo setting, contributing to a deeper understanding of its pharmacological profile.
Application Notes and Protocols for In Vitro Cell Culture Models to Study Metoprolol Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol, a selective β1-adrenergic receptor antagonist, is a widely prescribed medication for cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] Understanding its cellular and molecular mechanisms is crucial for optimizing therapeutic strategies and identifying new applications. In vitro cell culture models provide a powerful and controlled environment to investigate the direct effects of this compound on various cell types, elucidating its impact on signaling pathways, cell viability, and other physiological processes. These models are instrumental in preclinical drug development and mechanistic studies.
This document provides detailed application notes and protocols for utilizing various in vitro cell culture models to study the effects of this compound. It includes information on suitable cell lines, experimental methodologies, and data interpretation.
Featured Cell Culture Models
Several cell lines have been effectively used to model the in vitro effects of this compound on different physiological and pathological processes.
-
H9c2 Rat Cardiomyoblasts: This cell line, derived from embryonic rat heart tissue, is a well-established model for studying cardiomyocyte biology.[2] H9c2 cells are frequently used to investigate the cardioprotective effects of drugs against injury, hypertrophy, and senescence. Studies have shown that this compound can protect H9c2 cells from arginine vasopressin (AVP)-induced senescence by modulating the Sirt1/p53/p21 axis.[3] It has also been observed to attenuate angiotensin II (Ang II)-induced reactive oxygen species (ROS) generation and upregulate mitochondrial biogenesis genes.
-
Human Microvascular Retinal Endothelial Cells (HREC): These cells are a valuable model for studying the effects of drugs on the microvasculature, particularly in the context of diseases like diabetic retinopathy. This compound has been shown to have anti-inflammatory effects on HRECs treated with high glucose by down-regulating the ERK1/2/cPLA2/COX2 axis and activating the Keap1/Nrf2/HO-1 antioxidant pathway.
-
Human Umbilical Vein Endothelial Cells (HUVEC) and Endothelial Progenitor Cells (EPCs): HUVECs and EPCs are commonly used to study endothelial function, angiogenesis, and vascular repair. This compound has been found to improve the function of EPCs and promote wound healing in diabetic models, suggesting its beneficial effects on endothelial function.
-
Neuronal and Glial Cells (e.g., Neuro2a, primary neurons and astrocytes): Given that lipophilic beta-blockers like this compound can cross the blood-brain barrier, in vitro neural cell models are useful for investigating potential neurological effects. Studies have used these cells to screen for effects on sterol biosynthesis.
-
Leukemic Cell Lines (e.g., U937 and MOLT-4): While primarily a cardiovascular drug, some research has explored the cytotoxic effects of this compound on cancer cells. In vitro studies with leukemic cell lines have demonstrated a dose- and time-dependent cytotoxic effect.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound in various in vitro models.
Table 1: Effects of this compound on H9c2 Cardiomyocyte Viability and Senescence
| Parameter | Condition | This compound Concentration | Result | Reference |
| Cell Viability | Normal | 0.5 - 10 µM | No significant effect | |
| Cell Viability | Normal | 50, 100, 500 µM | Decreased to 92.1%, 85.3%, 76.9% | |
| Senescence-associated β-galactosidase positive cells | AVP-induced senescence | 5 and 10 µM | Decreased percentage of positive cells | |
| Telomerase activity | AVP-induced senescence | 5 and 10 µM | Improved activity | |
| iNampt activity, NAD+/NADPH ratio, Sirt1 activity | AVP-induced suppression | 5 and 10 µM | Increased in a dose-dependent manner |
Table 2: Effects of this compound on Angiotensin II-Induced Changes in H9c2 Cardiomyoblasts
| Parameter | This compound Effect | Comparison with Nebivolol | Reference |
| ROS Generation | Significantly decreased | Similar to nebivolol | |
| NOX2 and NOX4 mRNA expression | Downregulated | Similar to nebivolol | |
| Pro-apoptotic markers (BNIP3, BAX) | Reduced expression | Less effective than nebivolol for BNIP3 | |
| Anti-apoptotic marker (BCL2) | Increased expression | Less effective than nebivolol | |
| Mitochondrial biogenesis genes (TFAM, NRF-1) | Significantly upregulated | Similar to nebivolol | |
| mTORC1 signaling (p-mTOR, p-S6K1, p-RPS6) | Reduced phosphorylation | Similar to nebivolol |
Table 3: Effects of this compound on High Glucose-Treated Human Retinal Endothelial Cells (HREC)
| Parameter | Condition | This compound Concentration | Result | Reference |
| Cell Viability | High Glucose (HG) | 10 µM | Prevented HG-induced reduction | |
| TNF-α, IL-1β, VEGF mRNA levels | High Glucose (HG) | 10 µM | Reduced levels | |
| p-ERK1/2, p-cPLA2, COX2 protein levels | High Glucose (HG) | 10 µM | Prevented HG-induced increase | |
| ROS accumulation | High Glucose (HG) | 10 µM | Reduced accumulation |
Experimental Protocols
Protocol 1: H9c2 Cell Culture
This protocol outlines the basic steps for culturing H9c2 cardiomyoblasts.
Materials:
-
H9c2 (2-1) cell line (ATCC® CRL-1446™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing: Quickly thaw the cryopreserved vial of H9c2 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified atmosphere.
-
Change the medium every 2-3 days.
-
Passaging: When cells reach 70-80% confluency, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-4 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Seed new T-75 flasks at a recommended ratio of 1:2 to 1:4.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of this compound on the viability of H9c2 cells.
Materials:
-
H9c2 cells
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0.5 µM to 500 µM). Include a vehicle control (medium without this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in H9c2 cells treated with an apoptosis-inducing agent and this compound using flow cytometry.
Materials:
-
H9c2 cells
-
Apoptosis-inducing agent (e.g., Arginine Vasopressin)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed H9c2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the apoptosis-inducing agent in the presence or absence of this compound for the desired time.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 4: Western Blotting for Signaling Pathway Analysis (p-ERK1/2)
This protocol is for detecting the phosphorylation of ERK1/2 in HRECs treated with high glucose and this compound.
Materials:
-
HRECs
-
High glucose medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HRECs and treat with high glucose and/or this compound as required.
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control like β-actin to normalize the data.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow.
References
Application Notes and Protocols for Metoprolol Testing in Animal Models of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol, a selective β1-adrenergic receptor antagonist, is a cornerstone in the management of patients following acute myocardial infarction (MI). Its therapeutic benefits are attributed to its negative chronotropic and inotropic effects, which reduce myocardial oxygen demand. Preclinical evaluation of this compound and novel cardioprotective agents requires robust and reproducible animal models of myocardial infarction. This document provides detailed application notes and standardized protocols for utilizing rodent and large animal models to test the efficacy of this compound.
Animal Models of Myocardial Infarction
The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. Rodent models, particularly mice and rats, are widely used for initial efficacy and mechanistic studies due to their cost-effectiveness, well-characterized genetics, and ease of handling. Larger animal models, such as pigs, offer greater anatomical and physiological similarity to humans, making them invaluable for translational research.
Commonly Used Animal Models:
-
Mice (e.g., C57BL/6): Ideal for genetic manipulation and studying molecular mechanisms. Their small size allows for high-throughput screening.
-
Rats (e.g., Sprague-Dawley, Wistar): Larger than mice, facilitating surgical procedures and repeated blood sampling. Their cardiac physiology is well-documented.
-
Pigs (e.g., Yorkshire, Göttingen minipigs): Considered a highly translational model due to similarities in cardiac anatomy, coronary circulation, and collateralization to humans.
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction by Left Anterior Descending (LAD) Coronary Artery Ligation in Rats
This protocol describes the permanent ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction in rats.
Materials:
-
Wistar or Sprague-Dawley rats (200-250g)
-
Anesthetics: Ketamine (80 mg/kg) and Xylazine (12 mg/kg), intraperitoneal injection
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holder, retractors)
-
Suture material (e.g., 6-0 silk)
-
Electrocardiogram (ECG) monitor
-
Sterile saline
-
Heating pad
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat using an intraperitoneal injection of ketamine and xylazine. Once anesthetized, place the animal in a supine position on a heating pad to maintain body temperature. Intubate the rat and connect it to a rodent ventilator.
-
Surgical Incision: Make a transverse incision on the chest through the skin. Separate the pectoral muscles to expose the ribs.
-
Thoracotomy: Make an incision in the intercostal space between the fourth and fifth ribs to open the chest cavity and expose the heart.
-
LAD Ligation: Carefully retract the pericardium to visualize the LAD, which runs down the anterior wall of the left ventricle. Pass a small, curved needle with a 6-0 silk suture underneath the LAD. Tightly tie the suture to permanently occlude the artery. Successful ligation is confirmed by the observation of blanching of the myocardial tissue distal to the suture and by ST-segment elevation on the ECG.
-
Closure: Close the chest incision in layers using sutures. Close the skin incision with wound clips.
-
Post-operative Care: Gradually wean the animal from the ventilator. Administer analgesics as required and monitor for recovery.
Protocol 2: Administration of this compound
This compound can be administered via various routes, including intravenous injection and oral gavage.
A. Intravenous Administration (Rats):
-
Dosage: 2.5 mg/kg.[1]
-
Procedure: Dissolve this compound tartrate in sterile saline. Administer as a bolus injection via the tail vein or a cannulated femoral vein. For continuous infusion, a programmable syringe pump is required.
B. Oral Gavage (Rats):
-
Dosage: 50 mg/kg daily.
-
Materials:
-
This compound tartrate
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Oral gavage needle (16-18 gauge for rats)
-
Syringe
-
-
Procedure:
-
Prepare the this compound solution in the chosen vehicle.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound solution.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.[2][3][4][5]
-
Protocol 3: Assessment of Cardiac Function using Echocardiography
Echocardiography is a non-invasive method to assess cardiac structure and function.
Procedure:
-
Lightly anesthetize the animal (e.g., with isoflurane).
-
Shave the chest area to ensure good probe contact.
-
Apply ultrasound gel to the chest.
-
Acquire M-mode and B-mode images from the parasternal long- and short-axis views.
-
Measure the following parameters:
-
Left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas.
-
Data Presentation
Table 1: Effect of this compound on Infarct Size in Animal Models of Myocardial Infarction
| Animal Model | MI Induction Method | This compound Treatment | Infarct Size (Control) | Infarct Size (this compound) | Reference |
| Mouse | 45 min Ischemia/24h Reperfusion | Intravenous | 35.9% ± 10.7% | 18.0% ± 8.11% | |
| Pig | Coronary Artery Occlusion | Intravenous | 90% ± 4% | 84% ± 5% | |
| Pig | Ischemia-Reperfusion | Intravenous | - | Smaller infarcts at 30, 35, 40, and 50 min reperfusion |
Table 2: Effect of this compound on Cardiac Function in Animal Models of Myocardial Infarction
| Animal Model | MI Induction Method | This compound Treatment | LVEF (Control) | LVEF (this compound) | FS (Control) | FS (this compound) | Reference |
| Pig | Ischemia-Reperfusion | Intravenous | 36.5% (Day 45) | 41.6% (Day 45) | - | - | |
| Rat | Coronary Microembolization | Intravenous | Significantly decreased | Significantly improved | Significantly decreased | Significantly improved |
Visualizations
Signaling Pathways
Caption: this compound's cardioprotective signaling pathway in myocardial infarction.
Experimental Workflow
References
Application Note: Enantioselective Separation of Metoprolol by Chiral High-Performance Liquid Chromatography
[AN-001]
Abstract
This application note presents a comprehensive guide to the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of metoprolol. This compound, a widely used beta-blocker, is administered as a racemic mixture, although the (S)-enantiomer is primarily responsible for the therapeutic effect. This document provides detailed protocols for method development, including the selection of chiral stationary phases (CSPs), mobile phase optimization, and system suitability criteria. The information is intended for researchers, scientists, and drug development professionals engaged in the chiral analysis of pharmaceuticals.
Introduction
This compound is a cardioselective β1-adrenergic receptor blocker commonly prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and myocardial infarction.[1][2][3] It possesses a single chiral center, resulting in two enantiomers, (R)- and (S)-metoprolol. The pharmacological activity of this compound resides predominantly in the (S)-enantiomer, which exhibits a significantly higher affinity for β1-adrenergic receptors than the (R)-enantiomer.[4][5] Consequently, the stereospecific analysis of this compound is crucial for pharmacokinetic, pharmacodynamic, and quality control studies.
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the enantioselective separation of pharmaceuticals. The direct approach, utilizing a chiral stationary phase (CSP), is often preferred due to its simplicity and efficiency in resolving enantiomers without the need for derivatization. This application note explores various CSPs and mobile phase conditions to achieve optimal separation of this compound enantiomers.
Experimental Workflow
The development of a chiral HPLC method for this compound enantiomer separation follows a systematic approach, from initial screening of conditions to full method validation.
Caption: Logical workflow for HPLC method development.
Materials and Methods
Reagents and Standards
-
This compound Tartrate Reference Standard (Racemic)
-
(S)-Metoprolol Succinate Reference Standard
-
HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)
-
Additives: Diethylamine (DEA), Triethylamine (TEA), Acetic Acid, Trifluoroacetic Acid (TFA)
-
HPLC grade water
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is required. Data acquisition and processing should be performed using a suitable chromatography data system.
Chromatographic Conditions
The successful enantioseparation of this compound can be achieved using various chiral stationary phases and mobile phase compositions. The following table summarizes several reported methods.
| CSP Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection (UV) | Reference |
| Polysaccharide (Cellulose) | Chiralcel OD (250 x 4.6 mm, 10 µm) | Hexane:Ethanol:DEA:Acetic Acid (40:60:0.2:0.2, v/v/v/v) | 0.8 | 276 nm | |
| Polysaccharide (Cellulose) | Chiralcel OD-RH | 0.2% DEA in Water:Acetonitrile (Gradient) | - | - | |
| Polysaccharide (Amylose) | Chiralpak AD | Hexane:Ethanol:Isopropanol:DEA (88:10.2:1.8:0.2, v/v/v/v) | - | Fluorescence | |
| Protein | Chiral-AGP | - | - | - | |
| Cyclodextrin | Cyclobond I | - | - | - | |
| Pirkle-type | Sumichiral OA-4900 | - | - | - | |
| Chiral Mobile Phase Additive | C18 (250 x 4.6 mm, 5 µm) | Aqueous solution (1.5 g/L Methyl-β-cyclodextrin):Methanol (86:14, v/v) | 0.5 | 274 nm | |
| Macrocyclic Glycopeptide | Chirobiotic T | Methanol:Acetic Acid:Ammonia (100:0.15:0.15, v/v/v) | - | MS/MS |
Experimental Protocols
Protocol 1: Chiral Separation using Chiralcel OD Column (Normal Phase)
This protocol details a widely cited method for the separation of this compound enantiomers.
1. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane, Ethanol, Diethylamine, and Acetic Acid in the ratio of 40:60:0.2:0.2 (v/v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
2. Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound tartrate at a concentration of 1 mg/mL in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentration (e.g., 10 µg/mL).
3. HPLC System Setup:
-
Column: Chiralcel OD (250 x 4.6 mm, 10 µm)
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: Ambient (e.g., 25 °C)
-
Detection: UV at 276 nm
-
Injection Volume: 20 µL
4. System Suitability Test:
-
Inject the working standard solution five times.
-
The system is deemed suitable for analysis if the following criteria are met:
- Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.
- Tailing Factor (T): ≤ 2.0 for both peaks.
- Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%.
5. Analysis:
-
Inject the sample solutions and record the chromatograms.
-
Identify the enantiomer peaks based on their retention times (typically, the (S)-enantiomer elutes second).
-
Quantify the enantiomers by measuring the peak areas.
Protocol 2: Chiral Separation using a C18 Column with a Chiral Mobile Phase Additive
This protocol offers an alternative approach using a conventional achiral column.
1. Mobile Phase Preparation:
-
Prepare an aqueous solution containing 1.5 g/L of Methyl-β-cyclodextrin (M-β-CD).
-
Mix the aqueous M-β-CD solution with Methanol in a ratio of 86:14 (v/v).
-
Adjust the pH of the mobile phase if necessary.
-
Filter and degas the mobile phase.
2. Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound tartrate at 1000 mg/L in the mobile phase without the chiral additive.
-
Prepare working standards by diluting the stock solution with the same solvent.
3. HPLC System Setup:
-
Column: C18 (e.g., Macherey Nagel, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 274 nm
-
Injection Volume: 20 µL
4. System Suitability and Analysis:
-
Follow the procedures outlined in Protocol 1, steps 4 and 5.
Method Validation
A chiral HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The enantioselective separation of this compound can be effectively achieved using HPLC with a variety of chiral stationary phases or with a chiral mobile phase additive. The choice of method will depend on the available resources and the specific requirements of the analysis. The protocols and data presented in this application note provide a solid foundation for the development and validation of a robust and reliable chiral HPLC method for this compound. It is essential to perform a thorough system suitability test before each analytical run and to fully validate the method to ensure the integrity and accuracy of the results.
References
- 1. scispace.com [scispace.com]
- 2. eijppr.com [eijppr.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Development and validation of a chiral liquid chromatographic method for the determination of atenolol and this compound enantiomers in tablet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Quantification of Metoprolol and its Metabolites in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol is a selective β1 receptor blocker widely prescribed for the treatment of cardiovascular diseases, primarily hypertension.[1] It is metabolized in the liver to form two major active metabolites, α-hydroxythis compound (HMT) and O-desmethylthis compound (DMT).[2][3] Accurate quantification of this compound and its metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed protocols for the analysis of these compounds in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5] The methodologies outlined include various sample preparation techniques and optimized LC-MS/MS conditions.
Signaling Pathway of this compound
This compound primarily acts by competitively blocking β1-adrenergic receptors in the heart. This action inhibits the binding of catecholamines (e.g., adrenaline and noradrenaline), leading to a reduction in heart rate, cardiac output, and blood pressure. The following diagram illustrates this signaling pathway.
References
- 1. eijppr.com [eijppr.com]
- 2. Stereoselective determination of this compound and its metabolite α-hydroxythis compound in plasma by LC-MS/MS: application to pharmacokinetics during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
Application Notes and Protocols for the Use of Metoprolol in a Rabbit Model of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a rabbit model of heart failure to investigate the therapeutic effects of metoprolol. The protocols detailed below are based on established methodologies and offer a framework for preclinical studies aimed at understanding the cardioprotective mechanisms of beta-blockers.
Introduction
Heart failure remains a leading cause of morbidity and mortality worldwide. The rabbit model of heart failure offers a valuable preclinical platform due to the physiological and electrophysiological similarities of the rabbit heart to that of humans. This compound, a selective β1-adrenergic receptor blocker, is a cornerstone therapy in clinical heart failure management. Its mechanisms of action, including reduction of heart rate, myocardial contractility, and blood pressure, contribute to its therapeutic efficacy. In the context of a rabbit heart failure model, this compound has been shown to improve cardiac function by modulating key cellular pathways involved in calcium homeostasis and cardiac remodeling.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in rabbit models of heart failure.
Table 1: Effects of this compound on Cardiac Function and Calcium Regulatory Proteins in a Rabbit Model of Heart Failure Induced by Aortic Insufficiency and Constriction
| Parameter | Control Group | Heart Failure (HF) Group | This compound-Treated HF Group |
| Ejection Fraction (%) | 72.6 ± 5.0 | 45.7 ± 3.0 | 60.2 ± 5.1[1] |
| Amplitude of Caffeine-Induced Calcium Transients (FI) | 43.5 ± 6.2 | 16.0 ± 3.5 | 32.8 ± 5.4[1] |
| Time to Peak of Caffeine-Induced Calcium Transients (s) | 52.2 ± 7.4 | 129.8 ± 14.5 | 91.4 ± 10.9[1] |
| RyR2 Expression (arbitrary units) | 0.203 ± 0.021 | 0.106 ± 0.007 | 0.164 ± 0.016[1] |
| Ratio of SERCA2a to NCX | 1.96 ± 0.12 | 1.22 ± 0.23 | 1.68 ± 0.17[1] |
Table 2: Effects of this compound on Connexin 43 (Cx43) Expression in a Rabbit Model of Heart Failure Induced by Myocardial Infarction
| Group | Cx43 Protein Expression Level (relative to control) | Cx43 mRNA Expression Level (relative to control) |
| Non-infarction Control | Baseline | Baseline |
| Non-infarction + this compound | No significant difference from control | No significant difference from control |
| Infarction Control | Significantly decreased | Significantly decreased |
| Infarction + this compound | Significantly higher than infarction control | Significantly higher than infarction control |
Experimental Protocols
Animal Model
-
Species: New Zealand White rabbits
-
Weight: 2.5 - 3.5 kg
-
Housing: Standard laboratory conditions with ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Induction of Heart Failure
Two primary models are described:
Protocol 1: Heart Failure Induction by Aortic Insufficiency and Constriction
This model creates a state of combined volume and pressure overload, leading to progressive heart failure.
-
Anesthesia: Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., isoflurane).
-
Aortic Insufficiency:
-
Perform a retrograde catheter technique to induce aortic regurgitation. This involves damaging the aortic valve cusps to create insufficiency.
-
-
Abdominal Aorta Constriction:
-
After a recovery period (e.g., 14 days), perform a laparotomy to expose the abdominal aorta.
-
Carefully place a ligature (e.g., silk suture) around the aorta between the renal arteries and the iliac bifurcation.
-
Tighten the ligature to create a partial constriction, inducing pressure overload. The degree of constriction should be carefully controlled to achieve a balance between inducing heart failure and maintaining animal survival.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.
Protocol 2: Heart Failure Induction by Myocardial Infarction (Coronary Artery Ligation)
This model mimics ischemic heart disease, a common cause of heart failure in humans.
-
Anesthesia and Ventilation: Anesthetize the rabbit (e.g., isoflurane) and provide mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation:
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD with a suture (e.g., 4-0 Prolene) to induce myocardial infarction. The location of the ligation will determine the size of the infarct. Ligation at 10 mm from the apex has been shown to create a transmural myocardial infarction.
-
-
Confirmation of Infarction: Successful ligation can be confirmed by observing ST-segment elevation on an electrocardiogram (ECG).
-
Wound Closure and Recovery: Close the chest in layers and provide post-operative care, including analgesia.
This compound Administration
-
Dosage: An oral dose of 25-50 mg/kg/day of this compound has been used in rabbit studies. Another study utilized a twice-daily administration of 6 mg/kg. The specific dose and formulation (e.g., this compound succinate for extended-release) should be optimized for the study design.
-
Route of Administration: Oral administration is common.
-
Treatment Duration: Treatment duration can vary, with studies reporting treatment periods of several weeks (e.g., 6-8 weeks) following the induction of heart failure.
Assessment of Cardiac Function and Molecular Markers
-
Echocardiography: Perform transthoracic echocardiography to assess cardiac function, including ejection fraction (EF), left ventricular dimensions, and wall thickness.
-
Western Blot Analysis:
-
Euthanize the animals and harvest the heart tissue.
-
Isolate proteins from the myocardial tissue.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against RyR2, SERCA2a, NCX, and Cx43.
-
Use appropriate secondary antibodies and a detection system to visualize and quantify protein expression levels.
-
-
Immunohistochemistry:
-
Fix heart tissue in formalin and embed in paraffin.
-
Prepare tissue sections and perform antigen retrieval.
-
Incubate sections with a primary antibody against Cx43.
-
Use a labeled secondary antibody and a chromogen to visualize the localization and expression of Cx43.
-
-
Reverse Transcription PCR (RT-PCR):
-
Isolate total RNA from myocardial tissue.
-
Synthesize cDNA from the RNA.
-
Perform PCR using specific primers for Cx43 and a housekeeping gene for normalization.
-
Analyze the PCR products by gel electrophoresis to determine relative mRNA expression levels.
-
Visualizations
Experimental Workflow
Signaling Pathway of this compound in Heart Failure
References
Application Notes and Protocols for Metoprolol Administration in Spontaneously Hypertensive Rat (SHR) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol, a selective β1-adrenergic receptor antagonist, is a widely used therapeutic agent for hypertension and cardiovascular diseases. The spontaneously hypertensive rat (SHR) model is a well-established and relevant preclinical model for studying essential hypertension and its complications, including cardiac hypertrophy and remodeling. These application notes provide detailed protocols and data for the administration of this compound in SHR models to investigate its therapeutic effects and underlying mechanisms.
Data Presentation
Table 1: this compound Dosage, Administration, and Effects on Hemodynamic Parameters in SHR Models
| Parameter | This compound Treatment Group | Control Group (Untreated SHR) | Reference |
| Dosage | 50 mg/kg/day | - | [1] |
| 6 mg/g of food | Plain diet | [2] | |
| 3 mg/kg and 10 mg/kg (i.v.) | - | [3] | |
| Administration Route | Oral gavage | - | [1] |
| Mixed with diet | - | [2] | |
| Intravenous | - | ||
| Treatment Duration | 8 weeks | - | |
| 4 weeks | - | ||
| 3 hours (acute study) | - | ||
| Systolic Blood Pressure (SBP) | Significant reduction | Maintained high SBP | |
| Heart Rate (HR) | Significant reduction | Maintained high HR | |
| Cardiac Hypertrophy | Attenuated development | Progressive cardiac hypertrophy |
Table 2: Effects of this compound on Cardiac Remodeling and Signaling Pathways in SHR Models
| Parameter | This compound Treatment Group | Control Group (Untreated SHR) | Reference |
| Cardiac Stem Cell Function | Increased migration and proliferation potential | Decreased migration and proliferation | |
| Cellular Senescence & Oxidative Stress | Reduced | Increased | |
| Renin-Angiotensin-Aldosterone System (RAAS) | Inhibited upregulated renin activity and Ang II concentration | Upregulated renin activity and Ang II concentration | |
| AT2R Expression and Function | Restored expression and improved vasodilation | Impaired vasodilation | |
| Dyrk1A-ASF-CaMKIIδ Pathway | Reversed pressure overload-induced changes | Upregulation of Dyrk1A, downregulation of ASF, and altered CaMKIIδ splicing |
Experimental Protocols
This compound Administration
a. Oral Gavage:
-
Prepare a homogenous suspension of this compound tartrate in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose).
-
Calculate the required volume for each rat based on its body weight and the desired dosage (e.g., 50 mg/kg).
-
Administer the suspension directly into the stomach using a ball-tipped gavage needle.
-
Ensure proper technique to avoid aspiration into the lungs.
-
Perform administration at the same time each day to maintain consistent plasma drug levels.
b. Administration via Diet:
-
Thoroughly mix a calculated amount of this compound with the powdered rat chow to achieve the desired concentration (e.g., 6 mg of this compound per gram of food).
-
Provide the medicated diet ad libitum.
-
Monitor daily food intake to estimate the actual dose of this compound consumed by each animal.
-
Prepare fresh medicated diet regularly to ensure drug stability.
Blood Pressure and Heart Rate Measurement
a. Tail-Cuff Plethysmography (Non-invasive):
-
Acclimatize the rats to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced fluctuations in blood pressure.
-
Place the rat in a restrainer and warm its tail to a temperature of 32-34°C to detect the tail pulse.
-
Position the tail cuff and pulse sensor on the proximal part of the tail.
-
Inflate and deflate the cuff automatically using a computerized system. The system records systolic blood pressure and heart rate.
-
Obtain at least three stable consecutive readings and calculate the average for each rat.
-
Measurements should be taken at the same time of day for each session to account for circadian variations.
b. Radiotelemetry (Invasive - Gold Standard):
-
Surgically implant a telemetry transmitter with its catheter inserted into the abdominal aorta or carotid artery of the anesthetized rat.
-
Allow a recovery period of at least one week post-surgery.
-
House the rats in individual cages placed on receiver platforms.
-
The telemetry system continuously records blood pressure and heart rate data in conscious, freely moving rats, providing more accurate and comprehensive data.
Cardiac Tissue Collection and Analysis
a. Tissue Harvesting:
-
At the end of the treatment period, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Rapidly excise the heart, wash it with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Blot the heart dry and weigh it to determine the heart weight to body weight ratio, an indicator of cardiac hypertrophy.
-
Dissect the heart into atria and ventricles. A portion of the left ventricle can be fixed in 10% neutral buffered formalin for histological analysis, while the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.
b. Histological Analysis for Cardiac Fibrosis:
-
Embed the formalin-fixed, paraffin-embedded heart tissue and cut 5 µm sections.
-
Perform Masson's trichrome staining to visualize collagen fibers (blue/green), indicating fibrosis, against the myocardium (red).
-
Capture images using a light microscope and quantify the fibrotic area using image analysis software.
c. Western Blot Analysis:
-
Homogenize the frozen heart tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., β1-adrenergic receptor, Dyrk1A, ASF, p-AKT, p-mTOR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensity using densitometry software. Normalize the results to a loading control (e.g., GAPDH, β-actin).
Visualization of Pathways and Workflows
Caption: Experimental workflow for studying this compound in SHR models.
Caption: this compound's impact on key signaling pathways in SHR hearts.
References
- 1. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Metoprolol Treatment in Diabetic Rat Models
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed experimental framework for investigating the effects of metoprolol in a streptozotocin (STZ)-induced diabetic rat model. The protocols outlined below cover the induction of diabetes, administration of this compound, and subsequent analysis of cardiac function, metabolic parameters, and cellular signaling pathways.
Introduction
Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by ventricular dysfunction in the absence of coronary artery disease and hypertension.[1][2] The pathogenesis involves complex mechanisms, including metabolic disturbances, oxidative stress, and alterations in cellular signaling.[1][2][3] Beta-blockers like this compound are used in cardiovascular disease, and their role in diabetic cardiomyopathy is an active area of research. This compound, a selective β1-adrenergic receptor antagonist, has been shown to improve cardiac function in diabetic rats by modulating cardiac metabolism, specifically by inhibiting fatty acid oxidation and promoting glucose utilization. This protocol offers a standardized approach to study these effects in a preclinical setting.
Experimental Workflow
The overall experimental design involves acclimatizing the animals, inducing diabetes, dividing them into experimental groups, administering the treatment over a specified period, and finally, performing terminal analysis.
Detailed Experimental Protocols
Animal Model and Diabetes Induction
This protocol is based on the streptozotocin (STZ)-induced Type 1 diabetes model in rats.
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.
-
Protocol for STZ Induction:
-
Fast the rats for at least 14 hours prior to injection.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5). STZ is light-sensitive and should be used within 5-10 minutes of preparation.
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose of 60-65 mg/kg body weight. The control group should receive an equivalent volume of citrate buffer.
-
To prevent initial STZ-induced hypoglycemia, provide the rats with a 10% sucrose solution in their drinking water for 24-48 hours post-injection.
-
Confirm the induction of diabetes 3 days after the STZ injection by measuring blood glucose from a tail vein prick using a glucometer. Animals with a fasting blood glucose level ≥ 270 mg/dL (or ≥ 15 mM) are considered diabetic and included in the study.
-
Experimental Groups and this compound Treatment
-
Grouping: Randomly assign the animals into four groups (n=8-12 per group):
-
Group 1 (Control): Healthy rats receiving vehicle.
-
Group 2 (Control + this compound): Healthy rats receiving this compound.
-
Group 3 (Diabetic): Diabetic rats receiving vehicle.
-
Group 4 (Diabetic + this compound): Diabetic rats receiving this compound.
-
-
This compound Administration:
-
Drug: this compound succinate (extended-release) or this compound tartrate.
-
Dosage: A dose equivalent to a human dose of 100 mg/day is recommended, which can be administered via drinking water or daily oral gavage. Treatment typically begins after confirmation of diabetes and continues for 4-6 weeks.
-
Preparation: For oral gavage, dissolve this compound in distilled water.
-
Assessment of Cardiac Function (Ex vivo)
The isolated working heart perfusion model (Langendorff apparatus) is used to assess cardiac function independent of systemic influences.
-
At the end of the treatment period, heparinize and anesthetize the rats.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Retrogradely perfuse the heart with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C.
-
Insert a latex balloon connected to a pressure transducer into the left ventricle to measure cardiac function.
-
Measure parameters such as Left Ventricular Developed Pressure (LVDP), heart rate, and the maximum rates of pressure development (+dP/dt) and fall (-dP/dt).
Biochemical and Molecular Analysis
-
Blood Collection: Collect fasting blood samples at baseline and at the study endpoint via cardiac puncture.
-
Plasma Analysis: Centrifuge blood to separate plasma and store at -80°C. Measure plasma glucose, insulin, triglycerides, cholesterol, and ketone bodies using commercially available kits.
-
Tissue Processing: After functional assessment, freeze the heart tissue in liquid nitrogen and store at -80°C for molecular analysis.
-
Western Blotting: Homogenize heart tissue to analyze the expression of key proteins such as Sarco(endo)plasmic Reticulum Ca2+-ATPase (SERCA2a), atrial natriuretic peptide (ANP), and proteins involved in signaling pathways like NF-κB and c-fos.
-
Enzyme Activity Assays: Measure the activity of enzymes like Carnitine Palmitoyltransferase I (CPT I) to assess fatty acid metabolism.
Data Presentation
Quantitative data should be summarized in tables for clarity and comparison across groups.
Table 1: General Characteristics and Plasma Parameters
| Parameter | Control (C) | Control + this compound (CT) | Diabetic (D) | Diabetic + this compound (DT) |
|---|---|---|---|---|
| Body Weight (g) | 450 ± 20 | 445 ± 18 | 310 ± 25* | 315 ± 22* |
| Heart Weight (g) | 1.2 ± 0.1 | 1.1 ± 0.1# | 1.15 ± 0.1 | 1.05 ± 0.1# |
| Blood Glucose (mg/dL) | 110 ± 10 | 108 ± 9 | 450 ± 30* | 445 ± 28* |
| Plasma Insulin (ng/mL) | 2.5 ± 0.3 | 2.4 ± 0.3 | 0.8 ± 0.2* | 0.9 ± 0.2* |
| Ketones (mmol/L) | 0.2 ± 0.05 | 0.2 ± 0.04 | 1.5 ± 0.3* | 0.9 ± 0.2*# |
Data are presented as Mean ± SE. Values are hypothetical and for illustrative purposes. * p<0.05 vs. Control; # p<0.05 vs. respective untreated group.
Table 2: Ex vivo Cardiac Function and Myocardial Metabolism
| Parameter | Control (C) | Control + this compound (CT) | Diabetic (D) | Diabetic + this compound (DT) |
|---|---|---|---|---|
| LVDP (mmHg) | 105 ± 5 | 103 ± 6 | 75 ± 7* | 95 ± 6# |
| +dP/dt (mmHg/s) | 2500 ± 150 | 2450 ± 140 | 1800 ± 160* | 2200 ± 150# |
| -dP/dt (mmHg/s) | -2000 ± 120 | -1950 ± 110 | -1400 ± 130* | -1750 ± 120# |
| Palmitate Oxidation | 100% | 226%# | 433%* | 264%# |
| Glucose Oxidation | 100% | 57%# | Negligible | Increased by 80%# |
Data are presented as Mean ± SE or % of control. Values are based on published data for illustrative purposes. * p<0.05 vs. Control; # p<0.05 vs. respective untreated group.
Signaling Pathways
This compound exerts its protective effects through various signaling pathways. In diabetic cardiomyopathy, it helps normalize the metabolic shift from glucose to fatty acid oxidation and can attenuate hypertrophic signaling.
Modulation of Cardiac Metabolism
In the diabetic heart, there is an over-reliance on fatty acid oxidation and a sharp decrease in glucose utilization. This compound treatment can partially reverse this by inhibiting carnitine palmitoyltransferase I (CPT I), a key enzyme in fatty acid transport into mitochondria, thereby promoting a compensatory increase in glucose oxidation.
Anti-hypertrophic Signaling
High glucose can induce cardiomyocyte hypertrophy through pathways involving Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB). This compound has been shown to suppress the activation of this pathway, reducing the expression of downstream hypertrophic markers like c-fos.
References
Application Notes and Protocols for In Vivo Imaging of Metoprolol's Effects on Cardiac Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol is a cardioselective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] Its primary mechanism of action involves competitively inhibiting the binding of catecholamines (e.g., adrenaline and noradrenaline) to β1-receptors, which are predominantly located in cardiac tissue.[2] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure, thereby decreasing the heart's workload and oxygen demand.[1][2]
In vivo imaging is an indispensable tool for elucidating the physiological and pathological effects of therapeutic agents on cardiac function in real-time. Non-invasive imaging modalities such as echocardiography, cardiac computed tomography (CT), cardiac magnetic resonance imaging (CMR), and positron emission tomography (PET) allow for the quantitative assessment of cardiac structure, function, and metabolism. These application notes provide detailed protocols for utilizing these techniques to evaluate the cardiac effects of this compound.
This compound Signaling Pathway
This compound exerts its effects by blocking the β1-adrenergic receptor signaling cascade in cardiomyocytes. This action prevents the activation of adenylyl cyclase, leading to reduced production of cyclic adenosine monophosphate (cAMP) and subsequent decreased activity of Protein Kinase A (PKA).[2] The downstream consequences include modulation of calcium channels and other signaling molecules, ultimately resulting in decreased heart rate and contractility. Some research also suggests that this compound can attenuate cardiac hypertrophy by modulating the Dryk1A-ASF-CaMKIIδ signaling pathway.
Experimental Workflow for In Vivo Imaging
A generalized workflow for assessing the effects of this compound on cardiac function using in vivo imaging involves several key stages, from animal preparation and baseline imaging to data analysis. This ensures consistency and reproducibility of results.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on key cardiac parameters as reported in various studies.
Table 1: Effect of this compound on Heart Rate (HR)
| Imaging Modality | Species | Baseline HR (bpm) | Post-Metoprolol HR (bpm) | Dosage | Reference |
| CT Angiography | Human | 77.6 ± 10.5 | 63.9 ± 4.5 (Oral) | 75-150 mg (Oral) | |
| CT Angiography | Human | 69.6 ± 5.6 | 55.4 ± 3.9 (IV) | 5-20 mg (IV) | |
| CT Angiography | Human | >65 | <60 | 25-100 mg (Oral) + 5-20 mg (IV) | |
| CMR | Pig | 66 ± 2 | Not specified | 7.5 mg (IV) |
Table 2: Effect of this compound on Left Ventricular Ejection Fraction (LVEF)
| Imaging Modality | Species/Condition | Control/Placebo LVEF (%) | This compound-Treated LVEF (%) | Time Point | Reference |
| CMR | Pig (Myocardial Infarction) | 35.1 → 35.0 | 37.2 → 43.0 | Day 4 → Day 22 | |
| CT Angiography | Human (Suspected IHD) | 65.5 ± 11.1 | 64.9 ± 11.3 (Post-CCTA) | Pre vs. Post |
Table 3: Other Hemodynamic and Cardiac Effects of this compound
| Parameter | Species/Condition | Effect of this compound | Imaging/Measurement Method | Reference |
| Myocardial Salvage | Pig (Myocardial Infarction) | Increased 5-fold vs. placebo | CMR | |
| Myocardial Fibrosis | Rat (Ischemic Heart) | Attenuated (Reduced COL1, COL3) | Western Blot | |
| Cardiac Output | Normal Human Subjects | Reduced | Not Specified | |
| +dp/dtmax & -dp/dtmax | Rat (Coronary Heart Disease) | Significantly improved | Invasive Hemodynamics |
Experimental Protocols
Protocol for Mouse Echocardiography
Transthoracic echocardiography is a non-invasive method to assess cardiac dimensions and systolic/diastolic performance in murine models.
5.1.1 Animal Preparation
-
One day prior to imaging, remove chest hair using a topical depilatory agent to ensure optimal probe contact and image quality.
-
Maintain the animal's body temperature at 37°C throughout the procedure using a heated platform.
5.1.2 Anesthesia
-
Induce anesthesia using isoflurane (2.5-3% for induction, 1-1.5% for maintenance) delivered via a nose cone.
-
Alternatively, Avertin (300 mg/kg, IP) can be used, which may provide a more stable heart rate.
-
Monitor heart rate via ECG leads embedded in the platform. Aim for a consistent heart rate across animals (e.g., 400-500 bpm).
5.1.3 this compound Administration
-
Route: Intraperitoneal (IP) injection or oral gavage. IV administration via a tail vein catheter can be used for more rapid effects.
-
Dosage: A typical dose for mice is in the range of 1-5 mg/kg. The exact dose should be optimized for the specific research question and mouse strain.
-
Timing: Administer this compound after baseline measurements are complete. Post-administration imaging should be timed to coincide with the peak effect of the drug (approx. 15-30 minutes for IP, 5-10 minutes for IV).
5.1.4 Image Acquisition
-
Secure the anesthetized mouse in a supine position on the imaging platform.
-
Apply pre-warmed ultrasound gel to the chest.
-
Use a high-frequency linear array transducer (e.g., 18-30 MHz).
-
Obtain standard views:
-
Parasternal Long-Axis (PLAX): For viewing the left ventricle from apex to base.
-
Parasternal Short-Axis (PSAX): At the mid-ventricular level, showing the papillary muscles. This view is crucial for M-mode measurements.
-
-
Acquire 2D B-mode images and M-mode images from the PSAX view to measure wall thickness and chamber dimensions during systole and diastole.
5.1.5 Data Analysis
-
From the M-mode tracings, measure:
-
Left Ventricular Internal Dimension at diastole (LVIDd) and systole (LVIDs).
-
Interventricular Septal thickness at diastole (IVSd) and systole (IVSs).
-
Posterior Wall thickness at diastole (PWd) and systole (PWs).
-
-
Calculate the following functional parameters:
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] * 100
-
Ejection Fraction (EF %): Calculated using software from the volumetric changes (Teichholz or cubed formula).
-
Protocol for Cardiac CT Angiography (CCTA)
CCTA is primarily used to visualize coronary arteries. This compound is essential for reducing heart rate to minimize motion artifacts and improve image quality. The following is adapted from clinical protocols for pre-clinical application.
5.2.1 Animal Preparation & Anesthesia
-
Follow general procedures for animal preparation and anesthesia as described in section 5.1.
-
Maintaining a low and stable heart rate is critical.
5.2.2 this compound Administration
-
Objective: Achieve a target heart rate below a certain threshold (e.g., <350 bpm in rodents, <65 bpm in larger animals/humans) to ensure diagnostic image quality.
-
Oral Administration: If time permits, an oral dose can be given 60-90 minutes before the scan.
-
Intravenous Administration: For precise and rapid heart rate control, administer IV this compound in incremental doses (e.g., 2.5 mg, followed by additional doses if needed) while monitoring the heart rate. The peak effect occurs 5-10 minutes after IV administration.
5.2.3 Image Acquisition
-
Secure the animal on the CT gantry.
-
Perform a scout scan to plan the imaging volume.
-
Administer a non-ionic contrast agent via an IV catheter.
-
Initiate the helical or axial scan synchronized with the ECG signal (prospective or retrospective gating).
-
Image acquisition is timed to coincide with the peak contrast enhancement in the coronary arteries.
5.2.4 Data Analysis
-
Reconstruct images in multiple cardiac phases.
-
Analyze coronary artery anatomy, stenosis, and plaque formation.
-
Assess cardiac volumes and ejection fraction from multiphase reconstructions.
-
Compare image quality scores and radiation dose between different heart rate groups.
Protocol Outline for Cardiac MRI (CMR)
CMR provides high-resolution images of cardiac anatomy and function without ionizing radiation.
5.3.1 Animal Preparation & Anesthesia
-
Follow general anesthesia and physiological monitoring procedures. ECG and respiratory gating are essential to minimize motion artifacts.
5.3.2 this compound Administration
-
Administer this compound (e.g., 7.5 mg IV in a pig model) after baseline scans.
-
Allow sufficient time for the drug to take effect before post-administration imaging.
5.3.3 Image Acquisition
-
Cine Imaging: Acquire short-axis and long-axis cine images (e.g., using a steady-state free precession sequence) to assess global and regional wall motion, ventricular volumes, and ejection fraction.
-
T2-Weighted Imaging: Used to detect myocardial edema, which is indicative of acute injury.
-
Late Gadolinium Enhancement (LGE): Administer a gadolinium-based contrast agent and acquire images after a 10-15 minute delay to identify and quantify areas of myocardial infarction or fibrosis.
5.3.4 Data Analysis
-
Manually or semi-automatically contour the endocardial and epicardial borders at end-diastole and end-systole to calculate LV volumes, mass, and ejection fraction.
-
Quantify the extent of myocardial salvage by comparing the area at risk (from T2-weighted images) with the final infarct size (from LGE images).
Protocol Outline for Positron Emission Tomography (PET)
Cardiac PET is used to assess myocardial perfusion and metabolism.
5.4.1 Animal Preparation & Anesthesia
-
Animals should be fasted to promote fatty acid metabolism in the myocardium and suppress glucose uptake, especially for metabolic studies.
-
Follow general anesthesia and monitoring procedures.
5.4.2 this compound Administration
-
For most cardiac PET studies assessing perfusion or metabolism, beta-blockers like this compound do not need to be withheld and can be continued as part of the experimental design.
-
Administer this compound prior to the injection of the radiotracer to study its effect on perfusion or metabolism under beta-blockade.
5.4.3 Image Acquisition
-
Perfusion Imaging: Inject a perfusion tracer (e.g., ⁸²Rb-chloride, ¹³N-ammonia) and acquire dynamic or static images to quantify myocardial blood flow (MBF) at rest and/or under stress.
-
Metabolic Imaging: Inject a metabolic tracer, most commonly ¹⁸F-FDG, to assess glucose metabolism. This is particularly useful for viability studies, where a mismatch between perfusion and metabolism indicates viable (hibernating) myocardium.
-
PET/CT or PET/MR hybrid systems can provide simultaneous anatomical and functional information.
5.4.4 Data Analysis
-
Generate polar maps of radiotracer distribution to identify perfusion or metabolic defects.
-
Quantify myocardial blood flow (in mL/min/g) for perfusion studies.
-
Calculate the standardized uptake value (SUV) for metabolic studies with ¹⁸F-FDG.
-
Compare pre- and post-metoprolol values to assess the drug's effect on myocardial perfusion or metabolism.
References
Application Notes and Protocols: Investigating Metoprolol's Biased Agonism at the β1-Adrenergic Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metoprolol, a widely used β1-adrenergic receptor (β1-AR) selective antagonist, has traditionally been characterized by its blockade of G-protein-mediated signaling. However, emerging evidence suggests that this compound can function as a biased ligand, demonstrating preferential activation of β-arrestin-dependent pathways independent of G-protein activation.[1][2] This phenomenon, known as biased agonism, opens new avenues for understanding the diverse cellular effects of this compound and for the development of novel therapeutics with improved efficacy and side-effect profiles. This document provides detailed application notes and experimental protocols for studying the biased agonism of this compound at the β1-AR.
Signaling Pathways
The canonical signaling pathway for β1-AR involves agonist-induced conformational changes that lead to the activation of the stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3]
In the context of biased agonism, ligands like this compound can stabilize receptor conformations that favor the recruitment and activation of β-arrestins. This can initiate a distinct set of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, often in a G-protein-independent manner.[1] One identified pathway for this compound involves a G protein-independent, GRK5/β-arrestin2-dependent mechanism that can lead to downstream effects such as cardiac fibrosis.[1]
References
Troubleshooting & Optimization
Technical Support Center: Metoprolol Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of metoprolol in cell culture media. Accurate and stable concentrations of test compounds are critical for reliable and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
This compound tartrate has been shown to be stable in simple aqueous solutions like 5% dextrose injection and 0.9% sodium chloride injection for at least 30 to 36 hours at room temperature (around 24°C) with less than a 10% decline in concentration.[1][2][3]
Q2: Can I assume the stability of this compound is the same in my cell culture medium?
No. Cell culture media are complex mixtures containing amino acids, vitamins, salts, and often serum, which can interact with and degrade this compound. The stability of a drug in cell culture media can be significantly different from its stability in simple aqueous solutions.[4][5] It is crucial to determine the stability of this compound in your specific cell culture medium and under your experimental conditions.
Q3: What factors in cell culture media can affect this compound stability?
Several factors can influence this compound stability, including:
-
pH of the medium: this compound's degradation can be pH-dependent.
-
Components of the medium: Certain components, like cysteine and iron, can impact drug stability.
-
Presence of serum: Proteins in serum can bind to this compound or enzymatic activity could potentially degrade it.
-
Incubation conditions: Temperature, light, and CO2 levels can all affect the rate of degradation.
Q4: How often should I replace the this compound-containing medium in my cell culture experiments?
The frequency of medium replacement will depend on the stability of this compound under your specific experimental conditions. A stability study will help you determine the time frame over which the this compound concentration remains within an acceptable range (e.g., ±10% of the initial concentration).
Q5: What are the common degradation products of this compound?
Forced degradation studies have shown that this compound can degrade under conditions of acid and base hydrolysis and oxidation. One of the main transformation products observed in biological systems is this compound acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in this compound concentration between samples. | Inconsistent sample handling and storage. Pipetting errors. | Ensure consistent timing for sample collection and processing. Use calibrated pipettes and proper pipetting techniques. Store samples immediately at the recommended temperature (-20°C or -80°C) after collection. |
| Low recovery of this compound from the cell culture medium. | This compound binding to proteins in the serum or to the culture vessel. Inefficient extraction method. | If using serum, consider reducing the percentage or using a serum-free medium if your cell line permits. Test different sample extraction methods (e.g., protein precipitation, solid-phase extraction) to optimize recovery. Pre-treat culture vessels with a blocking agent if significant adsorption is suspected. |
| Interference from media components during analysis. | Phenol red or other media components may interfere with certain analytical methods like UV-Vis spectrophotometry. | Use a more selective analytical method like High-Performance Liquid Chromatography (HPLC) with a specific detector (e.g., UV or Mass Spectrometry). If using UV-Vis, run a blank sample of the medium to subtract the background absorbance. |
| Rapid degradation of this compound observed. | Instability under incubation conditions (e.g., temperature, light). Chemical interaction with media components. | Conduct a time-course stability study to determine the degradation rate. Prepare fresh this compound-containing media immediately before use. Protect the media from light during incubation. |
Experimental Protocols
To ensure the accuracy of your in vitro experiments, it is essential to validate the stability of this compound in your specific cell culture setup. Below are detailed protocols for conducting a stability study and for quantifying this compound concentration.
Protocol 1: this compound Stability Assessment in Cell Culture Media
This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium over a typical experiment duration.
Materials:
-
This compound tartrate or succinate
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile tubes for sample collection
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a high concentration.
-
Spike the cell culture medium with the this compound stock solution to achieve the final desired concentration. Prepare a sufficient volume for the entire experiment.
-
Dispense aliquots of the this compound-containing medium into sterile tubes, corresponding to each time point.
-
Collect the "time 0" sample immediately after preparation and store it at -80°C.
-
Incubate the remaining tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 6, 12, 24, 48, and 72 hours). At each time point, retrieve a tube from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Analyze all samples (including the time 0 sample) together using a validated analytical method (see Protocol 2) to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. Stability is often defined as retention of at least 90% of the initial concentration.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and selective method for quantifying this compound in complex biological matrices.
Instrumentation and Conditions (Example):
-
HPLC System: With UV or Mass Spectrometric (MS) detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 224 nm for UV detection
-
Injection Volume: 20 µL
Sample Preparation (Protein Precipitation):
-
Thaw the collected cell culture media samples.
-
To 100 µL of the sample, add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Data Analysis:
-
Prepare a calibration curve by analyzing a series of known concentrations of this compound in the same cell culture medium.
-
Plot the peak area of this compound against the concentration to generate a standard curve.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the standard curve.
Comparison of Analytical Methods
| Parameter | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measurement of light absorbance. | Separation based on partitioning between a stationary and mobile phase. |
| Selectivity | Prone to interference from other components in the media that absorb at the same wavelength. | High; capable of separating this compound from impurities and other media components. |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.1 µg/mL (UV), lower with MS detection. |
| Analysis Time | Rapid (minutes per sample). | Longer (typically 5-15 minutes per sample). |
| Cost & Complexity | Lower cost, simpler instrumentation. | Higher cost, more complex instrumentation. |
Visual Guides
References
- 1. Biodegradation of this compound in oxic and anoxic hyporheic zone sediments: unexpected effects on microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR [mdpi.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting Metoprolol Solubility for In Vitro Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with metoprolol solubility in in vitro assays.
This compound Solubility Data
The solubility of this compound is highly dependent on its salt form (tartrate or succinate), the solvent, and the pH of the solution. Below is a summary of solubility data for the two most common salt forms of this compound.
| Salt Form | Solvent | Temperature (°C) | Solubility |
| This compound Tartrate | Water | 25 | >1000 mg/mL[1] |
| Ambient | 50 mg/mL (with heat as needed)[2] | ||
| Methanol | 25 | >500 mg/mL[1] | |
| Chloroform | 25 | 496 mg/mL | |
| DMSO | 25 | 100 mg/mL | |
| Ethanol | 25 | 31 mg/mL | |
| This compound Succinate | Water | Ambient | Freely soluble |
| PBS (pH 7.2) | Ambient | ~5 mg/mL | |
| DMSO | Ambient | ~10 mg/mL | |
| Dimethylformamide | Ambient | ~2 mg/mL | |
| Methanol | 25 | Soluble | |
| Ethanol | 25 | Sparingly soluble |
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound that can be diluted to working concentrations for in vitro assays.
Materials:
-
This compound tartrate or this compound succinate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol (200 proof), sterile
-
Sterile water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for this compound Tartrate in DMSO:
-
Weigh the desired amount of this compound tartrate powder in a sterile conical tube.
-
Add the required volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound tartrate).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol for this compound Succinate in PBS (pH 7.2):
-
Weigh the desired amount of this compound succinate powder in a sterile conical tube.
-
Add the required volume of sterile PBS (pH 7.2) to achieve a concentration of approximately 5 mg/mL.
-
Vortex the tube until the powder is fully dissolved.
-
It is recommended to prepare this aqueous solution fresh on the day of the experiment.
Troubleshooting Guide & FAQs
Q1: My this compound solution appears cloudy or has visible precipitate after dilution in cell culture medium. What should I do?
A1: Precipitation upon dilution in aqueous solutions like cell culture media is a common issue, especially when using a high concentration organic stock solution (e.g., DMSO). Here are some troubleshooting steps:
-
Reduce the final concentration of the organic solvent: Ensure the final concentration of DMSO or ethanol in your cell culture medium is low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.
-
Increase the dilution factor: Prepare an intermediate dilution of your stock solution in a suitable solvent before the final dilution into the cell culture medium.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.
-
Check the pH of your medium: this compound's solubility can be pH-dependent. As a weak base, its solubility may decrease as the pH increases. Ensure your medium is properly buffered.
-
Consider the salt form: this compound tartrate is generally more water-soluble than this compound succinate. If you continue to face issues with the succinate salt, switching to the tartrate form might be beneficial.
Q2: I am observing unexpected effects or a lack of response in my in vitro assay. Could this be related to this compound solubility?
A2: Yes, poor solubility can lead to an inaccurate final concentration of the active compound, resulting in inconsistent or erroneous experimental outcomes.
-
Visually inspect your solutions: Before adding the compound to your cells, ensure the final working solution is clear and free of any visible precipitate.
-
Perform a solubility test: Before your main experiment, test the solubility of this compound at your desired final concentration in the specific cell culture medium you are using.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for extended periods, as the compound may precipitate out over time. It is recommended to use aqueous solutions of this compound succinate on the same day they are prepared.
Q3: How should I store my this compound stock solutions?
A3: The storage conditions depend on the solvent used:
-
DMSO/Ethanol Stocks: Aliquot and store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Aqueous (PBS/Water) Stocks: It is highly recommended to prepare these fresh for each experiment. Storing aqueous solutions, even at 4°C, is not recommended for more than one day due to the risk of precipitation and degradation.
Q4: What is the difference in solubility between this compound tartrate and this compound succinate?
A4: this compound tartrate is significantly more soluble in water than this compound succinate. This is a critical factor to consider when preparing aqueous solutions for your in vitro assays. For experiments requiring higher concentrations in aqueous buffers, the tartrate salt is generally the better choice.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
Caption: Simplified signaling pathway of the β1-adrenergic receptor antagonized by this compound.
References
Technical Support Center: CYP2D6 Polymorphism and Metoprolol Metabolism Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of CYP2D6 polymorphism on metoprolol metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the clinical significance of studying CYP2D6 polymorphism in relation to this compound metabolism?
A1: The cytochrome P450 2D6 (CYP2D6) enzyme is responsible for metabolizing approximately 25% of clinically used drugs, including the beta-blocker this compound.[1] Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in enzyme activity, which in turn affects this compound's plasma concentration, efficacy, and potential for adverse effects.[2][3][4] Individuals can be classified into different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs), based on their CYP2D6 genotype.[5] PMs, for instance, may experience several-fold higher plasma concentrations of this compound compared to NMs, increasing the risk of adverse events like bradycardia.
Q2: How are individuals classified into different CYP2D6 metabolizer phenotypes?
A2: The classification is primarily based on the individual's CYP2D6 genotype. Each CYP2D6 allele is assigned an activity score based on its enzymatic function (e.g., no function, decreased function, normal function). The sum of the scores for the two alleles (diplotype) determines the overall CYP2D6 activity score and the corresponding phenotype. For example, an individual with two no-function alleles would be a poor metabolizer, while someone with two normal-function alleles would be a normal metabolizer.
Q3: What are the primary metabolites of this compound formed by CYP2D6?
A3: The main metabolites of this compound produced through CYP2D6-mediated metabolism are α-hydroxythis compound and O-desmethylthis compound. The formation of α-hydroxythis compound is a key pathway influenced by CYP2D6 activity.
Troubleshooting Guides
CYP2D6 Genotyping
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Genotype-phenotype discordance | - Incomplete genotyping panel (not all relevant alleles tested).- Presence of rare or novel variants not detected by the assay.- Incorrect allele phasing or copy number variation (CNV) determination.- Sample mix-up or contamination. | - Use a genotyping panel that includes a comprehensive set of CYP2D6 alleles recommended by consortia like the Association for Molecular Pathology (AMP).- Consider Sanger or next-generation sequencing to identify rare or novel variants.- Employ assays that can accurately determine CNVs, as gene duplications or deletions significantly impact phenotype.- Review sample handling and processing protocols to rule out errors. |
| Allele dropout or failed amplification | - DNA quality issues (degradation, inhibitors).- Polymorphisms in primer/probe binding sites.- Presence of complex structural variations like gene hybrids with CYP2D7. | - Assess DNA quality and purity using spectrophotometry or fluorometry. Consider DNA cleanup or using a different extraction method.- Design alternative primers/probes that avoid known polymorphic regions.- Utilize long-range PCR or other methods capable of distinguishing between CYP2D6 and its pseudogenes, especially when dealing with complex structural variants. |
| Inconsistent results between different genotyping methods | - Different sets of variants are interrogated by each assay.- Varying sensitivity and specificity of the methods for detecting certain alleles or structural variations. | - Carefully compare the list of alleles and variants covered by each method.- Use a reference method (e.g., Sanger sequencing) to resolve discrepancies for critical samples.- Be aware of the limitations of each technology; for example, some TaqMan assays may not detect all copy number variations. |
This compound Quantification in Plasma
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low recovery of this compound and its metabolites | - Inefficient extraction from the plasma matrix.- Degradation of analytes during sample processing or storage. | - Optimize the liquid-liquid or solid-phase extraction protocol. Test different organic solvents or SPE cartridges.- Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.- Use a suitable internal standard to normalize for extraction variability. |
| Matrix effects (ion suppression or enhancement) in LC-MS/MS | - Co-eluting endogenous components from the plasma that interfere with the ionization of the analytes. | - Improve chromatographic separation to resolve analytes from interfering matrix components.- Optimize the sample preparation method to more effectively remove phospholipids and other interfering substances.- Evaluate different ionization sources or parameters on the mass spectrometer. |
| High variability in quantitative results | - Inconsistent sample collection or handling.- Pipetting errors or instrument variability.- Instability of the analytes in the processed samples. | - Standardize blood collection times relative to drug administration.- Use calibrated pipettes and ensure the analytical instrument is properly maintained and calibrated.- Perform stability tests to ensure analytes are stable under the conditions of the entire analytical run. |
Quantitative Data Summary
Table 1: Impact of CYP2D6 Phenotype on this compound Pharmacokinetics
| Phenotype | Genotype Examples | Plasma this compound Concentration vs. Normal Metabolizers | Heart Rate Reduction vs. Normal Metabolizers | Reference |
| Poor Metabolizer (PM) | 4/4, 5/5 | 4.6 to 6.2-fold higher | Greater reduction | |
| Intermediate Metabolizer (IM) | 1/4, 1/10 | 2.1 to 3.9-fold higher | Greater reduction | |
| Normal Metabolizer (NM) | 1/1, 1/2 | Baseline | Baseline | |
| Ultrarapid Metabolizer (UM) | 1xN/1, 1xN/2 | Lower | Less reduction |
Note: The exact fold increase can vary depending on the specific alleles and the study population.
Table 2: In Vitro Catalytic Activity of Different CYP2D6 Allelic Variants on this compound Metabolism
| CYP2D6 Allele | Relative Intrinsic Clearance (CLint) vs. CYP2D61 | Reference |
| CYP2D61 (Normal function) | 100% | |
| CYP2D62 (Normal function) | 74.87% | |
| CYP2D610 (Decreased function) | 8.91% | |
| CYP2D6*39 (Decreased function) | 29.65% |
Experimental Protocols
Protocol 1: CYP2D6 Genotyping using TaqMan® Drug Metabolism Genotyping Assays
This protocol provides a general workflow. Specific assay conditions should follow the manufacturer's instructions.
-
DNA Extraction: Isolate genomic DNA from whole blood or buccal swabs using a commercially available kit. Assess DNA quantity and quality.
-
PCR Reaction Setup: Prepare a reaction mix containing TaqMan® Genotyping Master Mix, the specific CYP2D6 genotyping assay (containing primers and allele-specific probes), and the genomic DNA sample.
-
Real-Time PCR: Perform the PCR amplification and signal detection on a real-time PCR instrument. The instrument software will analyze the fluorescent signals to determine the genotype.
-
Data Analysis: The software generates an allelic discrimination plot to visualize the genotyping results. Interpret the clusters to call the genotype for each sample. For copy number variation, specific TaqMan CNV assays are required.
This method is noted for its speed, straightforwardness, and reliability.
Protocol 2: Quantification of this compound and its Metabolites in Human Plasma by LC-MS/MS
This protocol is based on a published method.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add an internal standard (e.g., chlorpropamide).
-
Extract the analytes by adding ethyl acetate, vortexing, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Luna CN column.
-
Mobile Phase: Isocratic mixture of distilled water and methanol with 0.1% formic acid (e.g., 60:40, v/v).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Selected-reaction monitoring (SRM) of specific precursor-to-product ion transitions for this compound, α-hydroxythis compound, O-desmethylthis compound, and the internal standard.
-
-
Quantification: Construct a calibration curve using known concentrations of the analytes and calculate the concentrations in the unknown samples based on the peak area ratios of the analytes to the internal standard.
Visualizations
Caption: Metabolic pathway of this compound by the CYP2D6 enzyme.
Caption: Experimental workflow for a pharmacogenomic study of this compound.
Caption: Logic for classifying CYP2D6 metabolizer phenotype from genotype.
References
- 1. CYP2D6 Genotyping | Trimgen [trimgen.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. CYP2D6 polymorphism and its impact on the clinical response to this compound: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Metoprolol Assay Development & Validation: A Technical Support Center
Welcome to the technical support center for Metoprolol assay development and validation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound quantification?
A1: The most frequently employed analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] UV-Visible Spectrophotometry is also used, particularly for bulk drug and pharmaceutical dosage forms, due to its simplicity and cost-effectiveness.[3][4][5]
Q2: What are the critical validation parameters to consider for a bioanalytical method for this compound?
A2: According to regulatory guidelines, such as those from the US Food and Drug Administration (USFDA), the critical validation parameters for a bioanalytical method include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.
-
Matrix Effect: The influence of matrix components on the ionization and measurement of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Q3: How can I handle the matrix effect in my this compound LC-MS/MS assay?
A3: The matrix effect, which can cause ion suppression or enhancement, is a significant challenge in LC-MS/MS bioanalysis. Here are some strategies to mitigate it:
-
Efficient Sample Preparation: Use effective extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (e.g., this compound-d7) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.
-
Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from matrix components that may cause interference.
-
Dilution: Diluting the sample can reduce the concentration of interfering components.
Q4: What are the common stability issues encountered with this compound samples?
A4: this compound stability should be evaluated under various conditions to ensure the integrity of the samples during handling and storage. Key stability tests include:
-
Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.
-
Bench-Top Stability: Evaluates the stability of the analyte in the processed sample at room temperature for the duration of the analytical run.
-
Long-Term Stability: Determines the stability of the analyte in the matrix at a specified storage temperature (e.g., -20°C or -80°C) over a prolonged period.
-
Stock Solution Stability: Confirms the stability of the stock solutions used for calibration and quality control samples.
This compound has been shown to be stable for at least 30 hours at room temperature in injection solutions. However, stability in biological matrices can be different and must be thoroughly investigated.
Troubleshooting Guides
HPLC Method Development
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Adjust mobile phase pH to ensure this compound is in a single ionic form. Use a new column or a guard column. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition; Unstable column temperature; Pump malfunction. | Ensure proper mixing and degassing of the mobile phase. Use a column oven for temperature control. Check the HPLC pump for leaks and ensure consistent flow rate. |
| Low Sensitivity | Non-optimal detection wavelength; Inefficient extraction. | Determine the wavelength of maximum absorbance for this compound (typically around 224 nm or 275-280 nm). Optimize the sample extraction procedure to improve recovery. |
| Interfering Peaks | Co-elution of endogenous matrix components or metabolites. | Adjust mobile phase composition or gradient to improve separation. Use a more selective sample preparation technique (e.g., SPE). |
LC-MS/MS Method Development
| Problem | Potential Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement (Matrix Effect) | Co-eluting matrix components interfering with ionization. | Use a stable isotope-labeled internal standard. Optimize chromatography for better separation. Employ a more rigorous sample clean-up method (e.g., SPE). Evaluate different ionization sources (ESI vs. APCI). |
| Low Signal Intensity | Suboptimal MS/MS parameters (e.g., collision energy); Inefficient ionization. | Optimize precursor and product ion selection, and collision energy for this compound and the internal standard. Adjust mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization. |
| Carryover | Adsorption of this compound to the injector or column. | Optimize the autosampler wash procedure with a strong organic solvent. Use a gradient elution that includes a high organic wash step. |
| In-source Fragmentation | High source temperature or cone voltage causing the drug to fragment before MS/MS. | Optimize the ion source parameters, including temperature and voltages, to minimize premature fragmentation. |
Quantitative Data Summary
The following tables summarize typical validation parameters reported for this compound assays using different analytical techniques.
Table 1: Linearity and Range
| Technique | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 0.501–349.342 | >0.99 | |
| LC-MS/MS | Human Plasma | 2 - 200 | >0.99 | |
| HPLC-UV | Pharmaceutical Dosage Form | 10,000–50,000 | 0.9992 | |
| UV Spectroscopy | Pharmaceutical Dosage Form | 2,000-10,000 | 0.9998 |
Table 2: Accuracy and Precision
| Technique | Matrix | Concentration Level | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| LC-MS/MS | Human Plasma | LQC, MQC, HQC | 96.34% to 100.00% | < 15% | |
| LC-MS/MS | Human Plasma | LQC, HQC | 99.0% to 107.5% | < 15% | |
| HPLC-UV | Pharmaceutical Dosage Form | N/A | 98-102% | < 2% |
Table 3: Recovery
| Technique | Extraction Method | Matrix | Recovery (%) | Reference |
| LC-MS/MS | Liquid-Liquid Extraction | Human Plasma | ~89% | |
| LC-MS/MS | Protein Precipitation | Human Plasma | 93.1% to 107.5% |
Experimental Protocols
Detailed Methodology: LC-MS/MS for this compound in Human Plasma
This protocol is a representative example based on common practices.
-
Preparation of Standards:
-
Prepare a primary stock solution of this compound and a stable isotope-labeled internal standard (e.g., this compound-d7) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with a methanol/water mixture.
-
Prepare calibration curve standards and quality control (QC) samples by spiking blank human plasma with the working standard solutions.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample (blank, standard, QC, or unknown), add 50 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add a pre-treatment solution (e.g., 200 µL of 2% ammonia in water) and vortex.
-
Add 3 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 268.2 → 116.1
-
This compound-d7 (IS): m/z 275.2 → 123.1
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Visualizations
Caption: A typical bioanalytical workflow for this compound quantification using LC-MS/MS.
Caption: A logical troubleshooting workflow for common this compound assay issues.
References
Technical Support Center: Overcoming Formulation Differences in Metoprolol Tartrate vs. Succinate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metoprolol formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this compound tartrate (immediate-release) and this compound succinate (extended-release) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound tartrate and this compound succinate for in vitro/in vivo experiments?
A1: The most critical difference is their release profile. This compound tartrate is an immediate-release salt, meaning it dissolves rapidly.[1] this compound succinate is an extended-release formulation, designed to release the drug slowly over approximately 20-24 hours.[2][3] This is due to the lower solubility of the succinate salt and the formulation of the tablet, which often uses a multi-pellet system where each pellet acts as a diffusion cell.[4][5] This fundamental difference dictates which formulation is appropriate for your experimental design.
Q2: Can I substitute this compound tartrate for this compound succinate in my experiments, or vice-versa?
A2: Direct substitution is not recommended without careful consideration of your experimental timeline and goals. For short-term experiments (e.g., cell signaling assays lasting minutes to a few hours), the rapid dissolution of this compound tartrate is generally more suitable. Using this compound succinate in such experiments may lead to artificially low effective concentrations of the drug. For longer-term studies, this compound succinate can provide a more stable drug concentration over time, mimicking in vivo steady-state conditions more closely.
Q3: Is there a dose-equivalence I should be aware of?
A3: Yes, in terms of the active this compound base, 95 mg of this compound succinate is equivalent to 100 mg of this compound tartrate. This is due to the different molecular weights of the tartrate and succinate salt forms. For experimental purposes, it is crucial to calculate concentrations based on the molecular weight of the specific salt you are using to ensure accurate molar concentrations.
Q4: How do the physicochemical properties of the two salts differ?
A4: this compound tartrate is more soluble than this compound succinate, which is a key factor in its immediate-release characteristics. Both are salts of a weak base and their solubility can be influenced by pH. Below is a table summarizing their key physicochemical properties.
Data Presentation: Comparative Analysis
Table 1: Physicochemical Properties
| Property | This compound Tartrate | This compound Succinate |
| Molecular Formula | C₃₄H₅₆N₂O₁₂ | (C₁₅H₂₅NO₃)₂·C₄H₆O₄ |
| Molecular Weight | 684.8 g/mol | 652.8 g/mol |
| Active Moiety % | ~78% | ~82% |
| pKa | 9.67 | 9.67 |
| Solubility | Highly soluble | Less soluble than tartrate |
| Formulation Type | Immediate-Release | Extended-Release |
Table 2: Comparative Pharmacokinetic Parameters (Oral Administration)
The following table presents typical pharmacokinetic parameters observed in human studies. Note that these can vary based on dosage and individual patient metabolism.
| Parameter | This compound Tartrate (Immediate-Release) | This compound Succinate (Extended-Release) |
| Time to Peak (Tmax) | ~1-2 hours | 3-10 hours |
| Peak Concentration (Cmax) | High, pronounced peaks | Lower, more consistent levels |
| Half-life (t½) | 3-4 hours | 3-7 hours |
| Bioavailability | ~50% (extensive first-pass metabolism) | ~70-100% relative to immediate-release |
| Dosing Frequency | Multiple times daily (e.g., twice daily) | Once daily |
Table 3: Illustrative In Vitro Dissolution Profiles
This table provides a representative comparison of dissolution profiles based on the known release characteristics of the two formulations in a standard dissolution apparatus (e.g., USP Apparatus 2 in pH 6.8 buffer).
| Time | This compound Tartrate (% Dissolved) | This compound Succinate (% Dissolved) |
| 1 hour | > 75% | < 25% |
| 4 hours | ~100% | 20-40% |
| 8 hours | ~100% | 40-60% |
| 20 hours | ~100% | > 80% |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect in a short-term cell-based assay. | You may be using the extended-release this compound succinate, which has not dissolved sufficiently to reach the effective concentration in the short timeframe of your experiment. | For acute experiments, use this compound tartrate. If you only have this compound succinate, consider crushing the tablet to a fine powder to increase the surface area and dissolution rate. However, be aware that this may not fully replicate the immediate-release profile of the tartrate salt. |
| High variability between experimental replicates. | If using crushed tablets, inconsistent particle size can lead to variable dissolution rates. For this compound tartrate, its rapid release could lead to transient high concentrations that may have variable effects. | Ensure a consistent and fine powder when crushing tablets. For this compound tartrate, ensure rapid and complete mixing in your experimental system upon addition. |
| Difficulty achieving a stable drug concentration in a long-term culture. | Using this compound tartrate will result in a rapid peak in concentration followed by a decline as the drug is metabolized or degraded, requiring frequent media changes. | Use the extended-release this compound succinate formulation to provide a more stable concentration over a longer period, better mimicking a steady-state in vivo condition. |
| Precipitation of the drug in stock solutions. | Both salts are soluble in water, but high concentrations or changes in pH or temperature could lead to precipitation. | Prepare fresh stock solutions and ensure the pH of your final medium is compatible with the drug's solubility. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol is adapted from standard USP methods for assessing the dissolution profile of oral dosage forms.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
Place one tablet of either this compound tartrate or this compound succinate in each dissolution vessel.
-
Begin paddle rotation.
-
Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours for succinate; 15, 30, 45, and 60 minutes for tartrate).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated UV-Vis spectrophotometer (at ~273 nm) or HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 2: Bioavailability and Pharmacokinetic Study
This protocol outlines a typical two-way crossover study design to compare the bioavailability of the two formulations in an animal model.
-
Subjects: A cohort of suitable animal models (e.g., beagle dogs, pigs).
-
Study Design: Randomized, two-way crossover design with a washout period of at least one week between treatments.
-
Treatment Arms:
-
Arm A: Single oral dose of this compound tartrate.
-
Arm B: Single oral dose of this compound succinate.
-
-
Procedure:
-
Fast subjects overnight prior to drug administration.
-
Administer the assigned formulation with a fixed volume of water.
-
Collect blood samples at specified time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Protocol 3: β1-Adrenergic Receptor Downstream Signaling (ERK Phosphorylation)
This protocol describes a Western blot assay to measure the activation of the ERK/MAPK pathway downstream of β1-adrenergic receptor engagement.
-
Cell Culture: Use a cell line endogenously or exogenously expressing the β1-adrenergic receptor (e.g., HEK293, cardiac myocytes).
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-12 hours prior to the experiment.
-
Drug Treatment:
-
Prepare solutions of this compound tartrate (as an antagonist) and a β-agonist (e.g., isoproterenol).
-
Pre-incubate cells with varying concentrations of this compound tartrate for 30 minutes.
-
Stimulate the cells with an EC80 concentration of isoproterenol for 5-10 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Analysis: Quantify band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.
Visualizations
Caption: this compound's mechanism of action in the β1-adrenergic signaling pathway.
Caption: Logical workflow of in vivo effects for this compound formulations.
Caption: Decision workflow for selecting the appropriate this compound formulation.
References
Adjusting for metoprolol's effects on beta-receptor downregulation in long-term studies
Welcome to the technical support center for researchers investigating the long-term effects of metoprolol, with a specific focus on beta-adrenergic receptor downregulation and upregulation. This resource provides troubleshooting guidance and answers to frequently asked questions to assist in the design, execution, and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of long-term this compound administration on beta-adrenergic receptor density?
A1: Contrary to the classic understanding of agonist-induced downregulation, long-term treatment with beta-blockers like this compound is often associated with an upregulation or increase in beta-adrenergic receptor density, particularly in tissues like the myocardium.[1] In conditions such as severe heart failure, where baseline beta-receptor density is reduced, this compound therapy has been shown to increase myocardial beta-receptor density.[1] For instance, a 6-month this compound regimen in patients with dilated cardiomyopathy led to a significant increase in myocardial beta-receptor density.[1] This upregulation is a key mechanism thought to contribute to the therapeutic benefits of beta-blockers in chronic heart failure by restoring beta-adrenergic sensitivity.[1][2] However, it's important to note that effects can vary based on the tissue type, the specific beta-blocker used, and the pathological context. Some studies in cell cultures have reported no change in receptor density with beta-blocker treatment alone.
Q2: How can I accurately quantify changes in beta-receptor density in my long-term this compound study?
A2: The gold standard for quantifying beta-adrenergic receptor density (Bmax) in biological samples is the radioligand binding assay. This technique uses a high-affinity radiolabeled ligand that specifically binds to the receptors. Saturation binding experiments are ideal for determining the total receptor density (Bmax) and the ligand's dissociation constant (Kd). For in vivo quantification, Positron Emission Tomography (PET) with a suitable radioligand, such as (S)-[11C]CGP 12177, can be employed to measure myocardial beta-adrenergic receptor density. Alternative methods like flow cytometry using fluorescently labeled ligands are also being developed for easier application in large-scale clinical studies.
Q3: My results show no significant change in beta-receptor density after chronic this compound treatment. What could be the issue?
A3: This is a common challenge. Refer to the troubleshooting guide below under "Inconsistent or No Change in Receptor Density" for a detailed breakdown of potential causes and solutions.
Q4: How does long-term this compound treatment affect downstream signaling of the beta-adrenergic receptor?
A4: Long-term this compound administration can restore the functional responsiveness of the beta-adrenergic receptor system. In conditions like heart failure, there is often an increase in the activity of inhibitory G-proteins (Gi) and G-protein-coupled receptor kinases (GRKs), which desensitize the receptors. This compound can help normalize Gi-protein activity and reduce GRK activation, thereby improving the coupling of the receptor to adenylyl cyclase and subsequent cAMP production in response to agonists. Studies have shown that after treatment with this compound, lymphocyte cAMP levels were remarkably increased in patients with chronic heart failure.
Q5: Are there any known transregulation effects of this compound on other receptors?
A5: Yes, chronic beta-blockade with this compound has been shown to cause transregulation of other G-protein coupled receptors. For example, studies have reported a decrease in the density of cardiac muscarinic M2 receptors and A1 adenosine receptors in rat brain following chronic this compound treatment. This can lead to an unexpected impairment of the inhibitory pathways that act on adenylyl cyclase.
Troubleshooting Guides
Issue: Inconsistent or No Change in Receptor Density
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Drug Washout | Some beta-blockers, due to high affinity and lipophilicity, may not be completely removed during sample preparation, leading to competitive inhibition of the radioligand and an underestimation of receptor density. Solution: Implement a more rigorous and extended washout protocol for your tissue or cell preparations before performing binding assays. |
| Assay Sensitivity and Specificity | The choice of radioligand and the assay conditions are critical. Non-specific binding can obscure real changes. Solution: Optimize your radioligand binding assay by carefully determining non-specific binding using a high concentration of an unlabeled antagonist (e.g., propranolol). Ensure you are using a radioligand with high affinity and specificity for the beta-receptor subtype of interest. |
| Tissue/Cell Line Specific Responses | The effect of this compound on receptor density can be tissue-specific. For example, responses in cardiac tissue may differ from those in peripheral lymphocytes or cultured cell lines. Solution: Clearly define and justify your experimental model. If possible, validate your findings in a more physiologically relevant model. |
| Duration and Dose of Treatment | The upregulation of beta-receptors is a chronic adaptation. Insufficient duration or an inappropriate dose of this compound may not induce a significant change. Solution: Review the literature for established effective doses and treatment durations for your specific model. Consider performing a dose-response and time-course study. |
| Underlying Pathophysiology | In healthy models without baseline receptor downregulation, the upregulating effect of this compound may be less pronounced compared to disease models like heart failure where baseline receptor density is already low. Solution: Carefully characterize the baseline receptor expression in your model system. |
Issue: High Variability in cAMP Measurement
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Phosphodiesterase (PDE) Activity | PDEs rapidly degrade cAMP, leading to underestimation and variability. Solution: Include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer to prevent cAMP degradation. |
| Cell Stimulation Conditions | The timing of agonist stimulation and the concentration used can significantly impact cAMP levels. Solution: Optimize the stimulation time (often short, e.g., 10-15 minutes) and perform a dose-response curve for the agonist to ensure you are measuring in the dynamic range of the assay. |
| Assay Method | Different cAMP assay kits (e.g., ELISA, TR-FRET, radioimmunoassay) have varying sensitivities and protocols. Solution: Choose an assay with appropriate sensitivity for your expected cAMP levels and strictly adhere to the manufacturer's protocol. Ensure proper lysis of cells to release all intracellular cAMP. |
| Cell Health and Density | Unhealthy or inconsistently plated cells will lead to variable results. Solution: Ensure consistent cell seeding density and monitor cell viability. Perform assays on cells that are in a healthy, logarithmic growth phase. |
Quantitative Data Summary
Table 1: Effect of Long-Term this compound on Myocardial Beta-Receptor Density in Dilated Cardiomyopathy
| Parameter | Before this compound | After 6 Months of this compound | p-value |
| Myocardial Beta-Receptor Density (fmol/mg) | 39 +/- 7 | 80 +/- 12 | < 0.05 |
| Stroke Work Index (g/m/m2) | 27 +/- 4 | 43 +/- 3 | < 0.05 |
| Ejection Fraction | 0.26 +/- 0.03 | 0.39 +/- 0.03 | < 0.05 |
| Peak Positive dP/dt Increase with Dobutamine | 21 +/- 4% | 74 +/- 18% | < 0.05 |
| Data from a study on patients with dilated cardiomyopathy. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Beta-Receptor Density (Bmax)
This protocol outlines a saturation binding experiment to determine beta-receptor density in cardiac membranes.
-
Membrane Preparation:
-
Homogenize cardiac tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Saturation Binding Assay:
-
Set up a series of tubes or a 96-well plate.
-
To each well, add a constant amount of membrane protein (e.g., 50-120 µg).
-
Add increasing concentrations of a radiolabeled beta-antagonist (e.g., [125I]iodocyanopindolol).
-
For each concentration, prepare a parallel set of tubes containing a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol) to determine non-specific binding.
-
Incubate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine Bmax (receptor density) and Kd (ligand affinity).
-
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol describes a method for measuring agonist-induced cAMP accumulation in cultured cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293 expressing beta-receptors or primary cells) in a multi-well plate and grow to a desired confluency.
-
One hour before the assay, replace the culture medium with a serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 5-10 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a beta-agonist (e.g., isoproterenol) at various concentrations to the cells.
-
Incubate for a short, defined period (e.g., 10 minutes) at 37°C.
-
-
cAMP Measurement:
-
Terminate the stimulation by aspirating the medium and lysing the cells with the lysis buffer provided in your cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or TR-FRET) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in your samples based on the standard curve.
-
Plot the cAMP concentration against the agonist concentration to generate a dose-response curve.
-
Visualizations
Caption: Beta-adrenergic receptor signaling pathway and the action of this compound.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Troubleshooting logic for inconsistent receptor density results.
References
- 1. Increased beta-receptor density and improved hemodynamic response to catecholamine stimulation during long-term this compound therapy in heart failure from dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-adrenoceptor blocker treatment and the cardiac beta-adrenoceptor-G-protein(s)-adenylyl cyclase system in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Metoprolol Withdrawal Phenomenon in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metoprolol withdrawal phenomenon in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism underlying the this compound withdrawal phenomenon?
The principal mechanism is the upregulation of beta-adrenergic receptors in response to chronic blockade by this compound.[1] This leads to a state of receptor hypersensitivity. Upon abrupt cessation of the drug, endogenous catecholamines like norepinephrine and epinephrine elicit an exaggerated response from the increased number of available receptors, resulting in withdrawal symptoms such as rebound tachycardia and hypertension.[1]
Q2: What are the typical signs of this compound withdrawal observed in animal models?
In animal models, particularly rodents, the most prominent signs of this compound withdrawal are a significant increase in heart rate (rebound tachycardia) and a rise in blood pressure (rebound hypertension) above baseline levels. These signs typically manifest within 24-48 hours after abrupt discontinuation of the drug.
Q3: How can the this compound withdrawal phenomenon be mitigated in animal studies?
The most effective strategy to mitigate withdrawal symptoms is a gradual tapering of the this compound dose before complete cessation. This allows the beta-adrenergic receptor density to gradually return to baseline levels, minimizing the hypersensitivity response. The optimal tapering schedule can vary depending on the animal model, the duration of this compound treatment, and the initial dose.
Troubleshooting Guides
Issue 1: Severe Hemodynamic Instability (Tachycardia and Hypertension) Upon this compound Withdrawal
-
Potential Cause: Abrupt cessation of this compound after a period of chronic administration.
-
Troubleshooting Steps:
-
Implement a Tapering Protocol: Instead of abrupt withdrawal, gradually reduce the this compound dosage over a predetermined period. A common starting point is to reduce the dose by 50% for a set number of days, followed by another 50% reduction, before complete withdrawal.
-
Monitor Hemodynamics Closely: Continuously monitor heart rate and blood pressure using telemetry or other appropriate methods during the tapering and withdrawal period to assess the effectiveness of the tapering schedule.
-
Adjust Tapering Duration: If significant rebound effects are still observed, extend the duration of the tapering period to allow for a more gradual downregulation of beta-adrenergic receptors.
-
Issue 2: Inconsistent or Non-significant Withdrawal Phenomenon Observed
-
Potential Cause 1: Insufficient duration or dosage of this compound treatment to induce significant beta-adrenergic receptor upregulation.
-
Troubleshooting Step: Ensure that the duration and dose of this compound administration are sufficient to establish a state of chronic beta-adrenergic blockade. Review literature for established protocols in the specific animal model being used.
-
Potential Cause 2: The tapering schedule is too gradual, effectively preventing any observable rebound effect.
-
Troubleshooting Step: While the goal is to mitigate severe withdrawal, a complete absence of any rebound might indicate that the tapering is too slow for the research question. Consider shortening the tapering intervals or reducing the number of tapering steps to elicit a measurable, yet controlled, withdrawal response.
-
Potential Cause 3: Insensitive methods for hemodynamic monitoring.
-
Troubleshooting Step: Utilize high-fidelity methods for measuring heart rate and blood pressure, such as radiotelemetry, which allows for continuous monitoring in conscious, freely moving animals, reducing stress-induced artifacts.
Experimental Protocols
Example Tapering Protocol for Rodents (Rat Model)
This is a general guideline and should be optimized for specific experimental conditions.
| Phase | Duration | This compound Dose | Monitoring |
| Chronic Treatment | 2-4 weeks | e.g., 10 mg/kg/day (via osmotic mini-pump or daily injection) | Baseline hemodynamic recording prior to treatment. |
| Tapering Step 1 | 3-5 days | 5 mg/kg/day | Continuous or daily hemodynamic monitoring. |
| Tapering Step 2 | 3-5 days | 2.5 mg/kg/day | Continuous or daily hemodynamic monitoring. |
| Complete Withdrawal | - | 0 mg/kg/day | Intensive hemodynamic monitoring for at least 48-72 hours post-withdrawal. |
Quantification of Beta-Adrenergic Receptor Density
-
Method: Radioligand binding assay on cardiac tissue membranes.
-
Procedure Outline:
-
Sacrifice animals at desired time points (e.g., peak withdrawal, post-tapering).
-
Excise and flash-freeze heart tissue.
-
Prepare crude membrane fractions from ventricular tissue through homogenization and centrifugation.
-
Incubate membrane preparations with a radiolabeled beta-adrenergic receptor antagonist (e.g., [3H]dihydroalprenolol) at various concentrations.
-
Determine non-specific binding by including a high concentration of an unlabeled antagonist (e.g., propranolol).
-
Separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Perform Scatchard analysis to determine the maximal binding capacity (Bmax), representing receptor density, and the dissociation constant (Kd).
-
Visualizations
Signaling Pathway of this compound Action and Withdrawal
Caption: Signaling pathway of this compound action and the mechanism of withdrawal phenomenon.
Experimental Workflow for a this compound Tapering Study
Caption: Experimental workflow for a this compound withdrawal study with a tapering protocol.
References
Technical Support Center: Stability-Indicating HPLC Method for Metoprolol and Its Degradation Products
Welcome to the technical support center for the stability-indicating HPLC analysis of metoprolol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to method development, validation, and routine analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Resolution | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A common starting point is a mixture of acetonitrile and a phosphate buffer, with the pH adjusted to around 3.0 with orthophosphoric acid.[1][2] Varying the ratio of acetonitrile to buffer can significantly impact resolution. |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If performance degrades, wash the column with a strong solvent like isopropyl alcohol or replace it. | |
| Incorrect flow rate. | Ensure the flow rate is set according to the validated method, typically around 0.8 to 1.0 mL/min.[1][3] | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. The use of a buffered mobile phase is crucial. |
| Column void or packing bed degradation. | Replace the column if a void is suspected. Ensure proper sample preparation to avoid injecting particulates. | |
| Overloading of the column. | Reduce the injection volume or the concentration of the sample. | |
| Baseline Drift or Noise | Contaminated mobile phase or detector cell.[4] | Prepare fresh mobile phase using high-purity solvents and degas it properly. Flush the detector cell with a suitable solvent. |
| Temperature fluctuations in the column oven. | Ensure the column compartment temperature is stable, typically maintained around 25-30°C. | |
| Leaks in the HPLC system. | Check all fittings and connections for any signs of leakage. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the pump is delivering a consistent flow rate and that the mobile phase is well-mixed. |
| Changes in column temperature. | Maintain a constant column temperature using a column oven. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the mobile phase before injecting the sample. | |
| Difficulty in Quantifying Degradation Products | Co-elution of degradation products with the main peak or other impurities. | Optimize the mobile phase and gradient (if applicable) to achieve better separation. A photodiode array (PDA) detector can help in assessing peak purity. |
| Low concentration of degradation products. | Use a more sensitive detector or adjust the injection volume. Ensure the method's limit of quantification (LOQ) is appropriate. | |
| Some degradation products may lack a UV chromophore. | For impurities without a UV chromophore, consider using a universal detector like a Charged Aerosol Detector (CAD). |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the stability-indicating HPLC method for this compound.
Q1: What is a typical starting point for a stability-indicating HPLC method for this compound?
A common and effective method utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.05M sodium dihydrogen phosphate monohydrate) with the pH adjusted to 3.0 using orthophosphoric acid. Detection is typically carried out using a UV detector at a wavelength of 224 nm or 274 nm.
Q2: How do I perform forced degradation studies for this compound?
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. Typical stress conditions include:
-
Acid Hydrolysis: 2N HCl at 60°C for 15 hours.
-
Base Hydrolysis: 2N NaOH at 60°C for 15 hours. This compound shows significant degradation in alkaline conditions.
-
Oxidative Degradation: 30% Hydrogen Peroxide at room temperature.
-
Thermal Degradation: Dry heat at a specified temperature and duration.
-
Photolytic Degradation: Exposure to UV light in a photostability chamber.
Q3: What are the expected degradation percentages under different stress conditions?
The extent of degradation can vary depending on the specific conditions. However, some reported approximate values are:
| Stress Condition | % Degradation of this compound Succinate | Reference |
| Acidic (e.g., 2N HCl, 60°C, 15h) | ~1.00% - 1.55% | |
| Alkaline (e.g., 2N NaOH, 60°C, 15h) | ~9.63% | |
| Oxidative (e.g., H2O2) | ~9.01% - 15.17% | |
| Thermal | ~5.18% - 12.8% | |
| Photolytic | ~4.28% - 6.55% |
Q4: How can I ensure my method is truly "stability-indicating"?
A method is considered stability-indicating if it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients without any interference. This is typically demonstrated through forced degradation studies where the method must be able to separate the degradation product peaks from the main this compound peak. Peak purity analysis using a PDA detector is also a valuable tool to confirm the specificity of the method.
Experimental Protocols
This section provides a detailed methodology for a typical stability-indicating HPLC analysis of this compound.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | A system with a pump, autosampler, column oven, and UV or PDA detector. |
| Column | C18 (e.g., Waters X-Terra RP18, 150mm x 4.6mm, 5µm). |
| Mobile Phase | Acetonitrile and 0.05M sodium dihydrogen phosphate monohydrate (pH 3.0 with orthophosphoric acid) in a ratio of 25:75 v/v. |
| Flow Rate | 0.8 mL/min. |
| Injection Volume | 10-20 µL. |
| Column Temperature | 25°C. |
| Detection Wavelength | 224 nm or 274 nm. |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound working standard in the mobile phase to obtain a known concentration.
-
Sample Solution: For tablets, accurately weigh and powder a sufficient number of tablets. Transfer a portion of the powder equivalent to a specific amount of this compound into a volumetric flask, dissolve in the mobile phase with the aid of sonication, and dilute to the final volume. Filter the solution through a 0.45 µm filter before injection.
Visualizations
The following diagrams illustrate key workflows and relationships in the stability-indicating HPLC method for this compound.
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical flowchart for troubleshooting common HPLC issues.
References
Validation & Comparative
Preclinical Efficacy Face-Off: Metoprolol vs. Bisoprolol
In the landscape of cardiovascular pharmacology, β-blockers are a cornerstone of therapy, particularly for conditions like hypertension, angina, and heart failure.[1][2] Among them, second-generation agents are noted for their cardioselectivity, primarily targeting β1-adrenergic receptors in the heart muscle. This selectivity is crucial for minimizing off-target effects, such as bronchoconstriction, which can be mediated by β2-receptors. Metoprolol and bisoprolol are two prominent β1-selective blockers. While clinically they are often used interchangeably, their preclinical profiles reveal distinct differences in receptor affinity, selectivity, and functional effects that can inform targeted research and development.
This guide provides an objective comparison of the preclinical efficacy of this compound and bisoprolol, supported by experimental data from in vitro and in vivo studies.
In Vitro Efficacy: A Tale of Affinity and Selectivity
The primary mechanism of action for both this compound and bisoprolol is the competitive blockade of β1-adrenergic receptors, which mitigates the effects of catecholamines like epinephrine and norepinephrine.[3] Preclinical evaluation of this activity begins with in vitro receptor binding and functional assays.
Receptor Binding Affinity
Radioligand binding assays are the gold standard for quantifying the affinity of a drug for its receptor. These experiments measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the target receptor by 50% (IC50) or the equilibrium dissociation constant (Ki).
Studies consistently demonstrate that bisoprolol has a higher affinity and, critically, a significantly greater selectivity for the β1-adrenoceptor compared to this compound. Bisoprolol's β1-selectivity ratio (a ratio of its affinity for β2 vs. β1 receptors) has been reported to be substantially higher than that of this compound. For instance, one study found the β1-selectivity of bisoprolol to be approximately 75-fold, while another reported it as 34.7.[4][5] In contrast, this compound's β1-selectivity is generally reported to be around 30-fold. It is also important to note that the selectivity of this compound is dose-dependent, diminishing at higher concentrations.
Recent research has also highlighted the concept of kinetic selectivity. One study revealed that bisoprolol dissociates from the β1-adrenoceptor approximately 50 times more slowly than it does from the β2-adrenoceptor, a property that contributes significantly to its high affinity and selectivity.
Table 1: Comparison of β-Adrenoceptor Binding Affinity and Selectivity
| Parameter | This compound | Bisoprolol | Reference |
| β1-Adrenoceptor Affinity (-log Ki) | 7.73 (S-enantiomer) | - | |
| β2-Adrenoceptor Affinity (-log Ki) | 6.28 (S-enantiomer) | - | |
| β1-Adrenoceptor Affinity (Ki, nM) | ~18.6 (S-enantiomer) | 20.0 - 34.2 (rat) | |
| β1-Selectivity Ratio (β2/β1) | ~30 | 16 - 75 |
Note: Affinity values can vary based on the specific radioligand, tissue preparation (e.g., guinea pig ventricle vs. rat heart), and experimental conditions used.
Functional Assays: Adenylyl Cyclase Inhibition
β1-adrenergic receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger in cardiac cells. Functional assays measure a drug's ability to block this agonist-induced cAMP production. The results typically align with binding affinity data, demonstrating the drug's potency as an antagonist.
Both this compound and bisoprolol effectively antagonize the stimulation of adenylyl cyclase by β-agonists like isoproterenol. The potency of this antagonism is a direct functional consequence of their receptor binding characteristics. Given its higher β1-selectivity and affinity, bisoprolol is expected to be a more potent antagonist of β1-mediated adenylyl cyclase activity.
In Vivo Efficacy: Hemodynamic Effects in Animal Models
Preclinical in vivo studies in animal models are essential for understanding how in vitro properties translate to physiological effects. These studies have confirmed the efficacy of both drugs in modulating cardiovascular parameters.
In various animal models, including hypertensive rats and dogs, bisoprolol has been shown to effectively lower blood pressure, heart rate, and plasma renin activity. Similarly, both bisoprolol and this compound have demonstrated beneficial effects in animal models of heart failure, for instance, by counteracting the pathological decrease in the cardiac transient outward potassium current (Ito). In conscious rats, bisoprolol produced a significant reduction in basal heart rate.
Table 2: Summary of In Vivo Preclinical Findings
| Model | Drug(s) | Key Findings | Reference |
| Hypertensive Dogs & Rats | Bisoprolol | Lowered blood pressure and plasma renin activity. | |
| Anesthetized Dogs | Bisoprolol | Increased renal blood flow, in contrast to other β-blockers. | |
| Heart Failure Animal Models | Bisoprolol, this compound | Counteracted the decrease in Kv4.3 expression and the associated reduction in Ito current. | |
| Conscious Rats | Bisoprolol | Caused a significant reduction in basal heart rate. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the methods used to evaluate them is crucial for a comprehensive understanding.
Caption: β1-Adrenergic signaling pathway and site of action for this compound and bisoprolol.
Experimental Protocols
Detailed methodologies are fundamental for the replication and validation of experimental findings.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a test compound for a specific receptor.
-
Membrane Preparation: Tissue (e.g., rat ventricular myocardium) or cells expressing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Competition Binding Incubation: The prepared membranes are incubated in 96-well plates. Each well contains the membranes, a fixed concentration of a specific radioligand (e.g., [¹²⁵I]iodocyanopindolol), and varying concentrations of the unlabeled test compound (this compound or bisoprolol). A parallel set of wells containing a high concentration of a non-specific ligand is used to determine non-specific binding.
-
Separation and Counting: After incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the free radioligand. The filters trap the membranes with the bound radioligand. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive radioligand binding assay.
Adenylyl Cyclase (AC) Activity Assay
This functional assay measures the inhibition of cAMP production.
-
Cell/Membrane Stimulation: Cell membranes or intact cells expressing β1-adrenoceptors are pre-incubated with various concentrations of the antagonist (this compound or bisoprolol).
-
AC Activation: A β-adrenergic agonist (e.g., isoproterenol) is added to stimulate the adenylyl cyclase. The reaction is carried out in a buffer containing ATP (the substrate for AC) and co-factors like Mg²⁺. Often, radiolabeled [α-³²P]ATP is used.
-
Reaction Termination & cAMP Isolation: The reaction is stopped after a specific time. The [³²P]cAMP produced is then separated from the unreacted [α-³²P]ATP, typically using sequential column chromatography (e.g., Dowex and Alumina columns).
-
Quantification and Analysis: The radioactivity of the isolated [³²P]cAMP is measured. The amount of cAMP produced at each antagonist concentration is calculated and plotted to determine the IC50 of the antagonist for inhibiting the agonist-stimulated AC activity.
Caption: Experimental workflow for an adenylyl cyclase activity assay.
Conclusion
The preclinical data clearly indicate that while both this compound and bisoprolol are effective β1-selective adrenoceptor antagonists, bisoprolol exhibits a superior profile in terms of β1-receptor affinity and, most notably, selectivity. Its higher selectivity, partly explained by its slower dissociation rate from the β1-receptor, suggests a potentially wider therapeutic window and a lower risk of dose-dependent β2-mediated side effects. In vivo studies in various animal models corroborate the potent cardiovascular effects of both agents. For researchers and drug development professionals, these preclinical distinctions are vital, highlighting bisoprolol as a more highly-selective tool for targeting the β1-adrenoceptor, which may translate into a more favorable clinical profile in specific patient populations.
References
Carvedilol vs. Metoprolol in Animal Models of Heart Failure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The treatment of heart failure often involves the use of beta-blockers to counteract the detrimental effects of chronic sympathetic nervous system activation. Among the most prescribed are carvedilol, a non-selective beta- and alpha-1 blocker with antioxidant properties, and metoprolol, a selective beta-1 blocker. Understanding their differential effects on cardiac function, remodeling, and underlying molecular mechanisms is crucial for the development of more effective therapeutic strategies. This guide provides an objective comparison of carvedilol and this compound based on data from animal models of heart failure, presenting key quantitative findings, detailed experimental protocols, and visual representations of their mechanisms of action.
Quantitative Comparison of Carvedilol and this compound in Animal Models of Heart Failure
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of carvedilol and this compound in various animal models of heart failure.
Table 1: Effects on Cardiac Function and Hemodynamics in a Rat Model of Myocardial Infarction
| Parameter | Control (Saline) | This compound (20 mg/kg/d) | Carvedilol (10 mg/kg/d) | Reference |
| LVEDP (mmHg) | Significantly Higher | Significantly Lower than Control | Significantly Lower than Control | [1] |
| +dp/dt (mmHg/s) | Significantly Lower | Significantly Higher than Control | Significantly Higher than Control | [1] |
| -dp/dt (mmHg/s) | Significantly Lower | Significantly Higher than Control | Significantly Higher than Control | [1] |
| Heart Rate | No significant change reported | Similar decrease to Carvedilol | Similar decrease to this compound | [2] |
LVEDP: Left Ventricular End-Diastolic Pressure; +dp/dt: Maximum rate of pressure increase in the left ventricle; -dp/dt: Maximum rate of pressure decrease in the left ventricle.
Table 2: Effects on Cardiac Remodeling in a Rat Model of Myocardial Infarction
| Parameter | Control (Untreated) | This compound | Carvedilol | Reference |
| Interstitial Collagen Volume Fraction (ICVF) | Significantly Higher | Significantly Reduced | More Significantly Reduced than this compound | [1] |
| Perivascular/Peri-coronary Collagen Area (PCVA/VLCA) Ratio | Significantly Higher | Significantly Reduced | More Significantly Reduced than this compound | |
| Myocardial Hydroxyproline Content | Significantly Higher | Significantly Reduced | More Significantly Reduced than this compound | |
| Right Ventricular Weight/Body Weight | Increased | Tended to Increase | Prevented Increase | |
| Collagen Content (Non-infarcted region) | Increased | No Effect | Attenuated Increase |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies comparing carvedilol and this compound in animal models of heart failure.
Myocardial Infarction-Induced Heart Failure in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Myocardial Infarction (MI):
-
Anesthesia is induced, and the animal is placed on a ventilator.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce MI. Successful ligation is confirmed by the observation of akinesia and paling of the ventricular wall.
-
-
Drug Administration:
-
Four weeks post-MI, rats are randomly assigned to receive daily oral gavage of either saline (control), carvedilol (e.g., 10 mg/kg/day), or this compound (e.g., 20 mg/kg/day).
-
Treatment is typically continued for a period of 8 to 11 weeks.
-
-
Assessment of Cardiac Function and Remodeling:
-
Hemodynamic Measurements: A catheter is inserted into the left ventricle to measure parameters such as Left Ventricular End-Diastolic Pressure (LVEDP) and the maximum rates of pressure increase and decrease (+/- dp/dt).
-
Histological Analysis: The heart is excised, weighed, and sectioned. Collagen deposition and fibrosis are quantified using staining techniques like Masson's trichrome or Picrosirius red. Myocardial hydroxyproline content, a marker of collagen, is also measured.
-
Echocardiography: In some protocols, transthoracic echocardiography is performed to assess left ventricular dimensions and ejection fraction at baseline and throughout the study.
-
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of carvedilol and this compound translate into different effects at the molecular level. The following diagrams illustrate their key signaling pathways in the context of heart failure.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the effects of carvedilol and this compound in a rat model of myocardial infarction-induced heart failure.
References
Metoprolol's Cardioprotective Edge: A Comparative Analysis in Knockout Mouse Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of metoprolol's cardioprotective effects against other beta-blockers, supported by experimental data from knockout mouse models. We delve into the molecular mechanisms underpinning its unique therapeutic advantages, offering detailed experimental protocols and data-driven insights.
This compound, a selective β1-adrenergic receptor blocker, has long been a cornerstone in cardiovascular medicine. Recent studies utilizing knockout mouse models have been instrumental in dissecting its specific mechanisms of cardioprotection, revealing effects that extend beyond simple β1-blockade. These investigations highlight a nuanced interaction with inflammatory pathways and G protein-coupled receptor (GPCR) signaling, setting it apart from other drugs in its class.
Comparative Efficacy of this compound
Experimental evidence from ischemia/reperfusion (I/R) injury models in mice demonstrates this compound's superior cardioprotective effects compared to other beta-blockers like atenolol and propranolol. A key finding is that only this compound significantly reduces infarct size and neutrophil infiltration in the ischemic heart tissue.[1]
Key Findings:
-
Infarct Size Reduction: In a mouse model of 45 minutes of ischemia followed by 24 hours of reperfusion, intravenous this compound administered 35 minutes into the ischemic period led to a significantly smaller infarct size (18.0% ± 0.03%) compared to vehicle-treated mice (35.9% ± 0.03%). In contrast, neither atenolol nor propranolol showed any significant effect on infarct size.[1]
-
Neutrophil Infiltration: this compound treatment resulted in a substantial reduction in neutrophil infiltration into the injured myocardium, a critical factor in reperfusion injury. This effect was not observed with atenolol or propranolol.[1][2]
Quantitative Data Summary
| Treatment Group | Infarct Size (% of Area at Risk) | Neutrophil Infiltration (Reduction vs. Vehicle) | Reference |
| Vehicle | 35.9% ± 10.7% | - | [1] |
| This compound | 18.0% ± 8.11% | ~60% | |
| Atenolol | 38.0% ± 20.9% | No significant reduction | |
| Propranolol | 36.0% ± 10.3% | No significant reduction |
Validating Cardioprotective Mechanisms with Knockout Mice
The use of knockout (KO) mice has been pivotal in elucidating the specific molecular pathways through which this compound exerts its effects. These studies have revealed that the cardioprotective actions of this compound are not solely dependent on its interaction with cardiomyocytes but also involve complex signaling in circulating immune cells.
The Role of β1-Adrenergic Receptors on Circulating Cells
Studies using β1-adrenergic receptor knockout (β1AR-KO) mice have demonstrated that the cardioprotective effect of this compound is mediated by its action on circulating cells, particularly neutrophils.
-
Infarct Size in β1AR-KO Mice: When administered to β1AR-KO mice, this compound failed to reduce infarct size following I/R injury, in stark contrast to the significant reduction observed in wild-type (WT) mice. This suggests that the presence of β1-adrenergic receptors is crucial for this compound's cardioprotective effect.
-
Bone Marrow Transplant Experiments: To further pinpoint the cell type responsible, β1AR-KO mice were transplanted with bone marrow from WT donors, thereby restoring β1AR expression only on hematopoietic cells. In these chimeric mice, the cardioprotective effect of this compound was rescued, confirming that its target is within the circulating cell population.
Quantitative Data from β1AR-KO Studies
| Mouse Strain | Treatment | Infarct Size Reduction vs. Vehicle | Reference |
| Wild-Type (WT) | This compound | ~30% | |
| β1AR-KO | This compound | No effect | |
| β1AR-KO with WT Bone Marrow | This compound | Cardioprotective phenotype rescued |
The GRK5/β-arrestin2 Signaling Pathway and Cardiac Fibrosis
Interestingly, long-term administration of this compound has been shown to induce cardiac fibrosis through a G protein-independent pathway involving G protein-coupled receptor kinase 5 (GRK5) and β-arrestin2. This highlights a potential adverse effect of this compound that is dependent on a distinct signaling cascade.
-
Fibrosis in Knockout Mice: In both β-arrestin2-KO and GRK5-KO mice, long-term this compound administration did not induce the cardiac fibrosis and subsequent cardiac dysfunction observed in wild-type mice. This indicates that the GRK5/β-arrestin2 pathway is essential for this particular adverse effect of this compound.
Experimental Protocols
Myocardial Ischemia/Reperfusion (I/R) Injury Model in Mice
-
Animal Model: Adult male C57BL/6J mice are used.
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital or isoflurane).
-
Surgical Procedure:
-
The mouse is intubated and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.
-
-
Ischemia and Reperfusion:
-
Ischemia is maintained for a period of 45 minutes.
-
The ligature is then released to allow for reperfusion.
-
-
Drug Administration:
-
This compound, atenolol, propranolol, or vehicle is administered intravenously (e.g., via the femoral vein) 10-35 minutes into the ischemic period.
-
-
Endpoint Analysis:
-
After 24 hours of reperfusion, the heart is excised.
-
Infarct size is determined by staining with triphenyltetrazolium chloride (TTC) and Evans blue.
-
Neutrophil infiltration is quantified by immunohistochemistry or myeloperoxidase (MPO) assay.
-
References
A Comparative In Vitro Analysis of Racemic Metoprolol and Its Pure S-Enantiomer
Metoprolol, a widely utilized cardioselective β1-adrenergic receptor antagonist, is commonly administered as a racemic mixture of its S- and R-enantiomers. However, the therapeutic activity of this compound is primarily attributed to the S-enantiomer.[1][2] This guide provides an objective in vitro comparison of racemic this compound and the pure S-enantiomer, supported by experimental data, to elucidate the pharmacological differences between these forms for researchers, scientists, and drug development professionals.
Receptor Binding Affinity: A Quantitative Comparison
In vitro receptor binding studies are crucial for determining the affinity of a drug for its target receptor. The data presented below, derived from radioligand binding assays, quantitatively demonstrates the stereoselective interaction of this compound enantiomers with β1- and β2-adrenergic receptors.
| Compound | Receptor Subtype | -log Equilibrium Dissociation Constant (Kd) | Affinity Difference (S- vs. R-form) | β1-Selectivity |
| S-Metoprolol | β1-adrenoceptor | 7.73 ± 0.10[3][4] | ~500-fold higher than R-form[3] | ~30-fold |
| β2-adrenoceptor | 6.28 ± 0.06 | ~50-fold higher than R-form | ||
| R-Metoprolol | β1-adrenoceptor | 5.00 ± 0.06 | Almost non-selective (3-fold) | |
| β2-adrenoceptor | 4.52 ± 0.09 |
The data clearly indicates that the S-enantiomer of this compound possesses a significantly higher affinity for the β1-adrenoceptor, the primary therapeutic target, as compared to the R-enantiomer. This pronounced difference in binding affinity underscores the rationale for the development of the pure S-enantiomer as a therapeutic agent.
Experimental Protocols
Radioligand Binding Assay for β-Adrenoceptor Affinity
This protocol outlines the methodology for determining the binding affinity of this compound enantiomers to β1- and β2-adrenoceptors.
1. Membrane Preparation:
-
β1-adrenoceptors: Membranes are prepared from guinea-pig left ventricular free wall, a tissue with a high density of β1-receptors.
-
β2-adrenoceptors: Membranes are prepared from guinea-pig soleus muscle, which predominantly expresses β2-receptors.
-
Tissues are homogenized in a cold buffer (e.g., Tris-HCl) and subjected to differential centrifugation to isolate the membrane fraction containing the receptors.
2. Competition Binding Experiment:
-
A constant concentration of a radioligand with high affinity for β-adrenoceptors, such as [125I]-(S)-pindolol, is used.
-
Increasing concentrations of the unlabeled competing ligands (S-metoprolol, R-metoprolol, or racemic this compound) are added to the membrane preparations along with the radioligand.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
3. Separation and Detection:
-
The membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the receptors, is measured using a gamma counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value for each competing ligand. The IC50 is the concentration of the competing ligand that displaces 50% of the specifically bound radioligand.
-
The equilibrium dissociation constant (Kd) for each ligand is then calculated from the IC50 value using the Cheng-Prusoff equation. The negative logarithm of the Kd is reported for ease of comparison.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action, the following diagrams are provided.
References
- 1. Indian Heart Jouranl 143-145 [indianheartjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of metoprolol and atenolol in research models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two widely studied beta-1 selective adrenergic receptor blockers, metoprolol and atenolol. By examining their performance in various research models, we aim to equip researchers with the critical information needed to select the appropriate agent for their experimental designs. This document summarizes key pharmacological differences, presents comparative data in structured tables, details common experimental protocols, and visualizes relevant pathways.
Core Pharmacological and Pharmacokinetic Profiles
This compound and atenolol, while both classified as β1-selective blockers, exhibit fundamental differences in their physicochemical properties that dictate their pharmacokinetic behavior and, consequently, their application in research. This compound is a lipophilic compound that undergoes extensive hepatic metabolism, whereas atenolol is hydrophilic and is primarily excreted unchanged by the kidneys.
These differences influence their distribution, central nervous system (CNS) penetration, and duration of action. This compound's lipophilicity allows it to cross the blood-brain barrier, a crucial consideration for neuroscience and behavioral studies. In contrast, atenolol's low CNS penetration makes it a suitable control for peripheral beta-blockade when CNS effects are to be minimized.
Table 1: Comparative Pharmacokinetic & Pharmacodynamic Properties
| Parameter | This compound | Atenolol | Key Research Implication |
| β1-Selectivity | Moderate | High | Atenolol offers more specific β1 blockade at lower doses, reducing potential β2-mediated off-target effects. |
| Lipophilicity | High (Log P = 1.88) | Low (Log P = 0.23) | This compound penetrates the CNS; atenolol does not. Critical for neurological vs. peripheral effect studies. |
| Metabolism | Extensive hepatic metabolism (CYP2D6) | Minimal (<10%) | High potential for drug-drug interactions with this compound. Genetic variations in CYP2D6 in animal models can affect outcomes. |
| Biological Half-life | 3-4 hours | 6-9 hours | Atenolol's longer half-life may be suitable for studies requiring sustained beta-blockade with less frequent dosing. |
| Bioavailability | ~50% (variable) | ~50% | Both show significant first-pass metabolism or incomplete absorption, requiring consistent administration protocols. |
| Membrane Stabilizing Activity | Present | Absent | This compound has local anesthetic properties that are independent of beta-blockade, which could be a confounding factor in electrophysiology studies. |
Performance in Preclinical Models
Cardiovascular Models (Hypertension & Myocardial Infarction)
In animal models of hypertension, both this compound and atenolol effectively reduce blood pressure and heart rate. However, studies have suggested that this compound may offer superior cardioprotection in the context of myocardial infarction (MI). Research indicates that in post-MI models, this compound can reduce infarct size and improve cardiac function more effectively than atenolol. This difference is sometimes attributed to this compound's additional pharmacological properties, such as its weak antioxidant effects or its ability to inhibit fatty acid oxidation.
Table 2: Comparative Efficacy in a Canine Model of Myocardial Ischemia
| Parameter | Control (Saline) | This compound (0.5 mg/kg IV) | Atenolol (0.5 mg/kg IV) |
| Infarct Size (% of Area at Risk) | 45 ± 5% | 28 ± 4% | 38 ± 5% |
| Heart Rate Reduction | - | 25 ± 3% | 22 ± 4% |
| Myocardial Blood Flow (Ischemic Zone) | 0.25 ± 0.05 mL/min/g | 0.45 ± 0.07 mL/min/g | 0.30 ± 0.06 mL/min/g |
| *Statistically significant difference compared to both Control and Atenolol groups (P<0.05). Data are illustrative and compiled from typical findings in the literature. |
Signaling Pathway Analysis
The primary mechanism for both drugs is the competitive blockade of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). This action inhibits the downstream production of cyclic AMP (cAMP) via adenylyl cyclase, leading to reduced protein kinase A (PKA) activation. The subsequent decrease in phosphorylation of target proteins, such as L-type calcium channels and phospholamban, results in reduced heart rate (negative chronotropy) and contractility (negative inotropy).
Experimental Protocols
Reproducibility in research requires detailed methodologies. Below are standardized protocols for inducing disease models and assessing the comparative effects of this compound and atenolol.
Protocol: Induction of Hypertension in a Rat Model
This protocol describes the use of spontaneously hypertensive rats (SHR), a common and well-validated model for genetic hypertension.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
-
Grouping: Randomly assign rats to three groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.9% saline or distilled water).
-
This compound Tartrate (e.g., 20 mg/kg/day).
-
Atenolol (e.g., 20 mg/kg/day).
-
-
Drug Administration: Administer drugs daily via oral gavage for a period of 4-8 weeks. Ensure consistent timing of administration.
-
Blood Pressure Measurement:
-
Measure systolic blood pressure (SBP) and heart rate (HR) weekly using a non-invasive tail-cuff plethysmography system.
-
For terminal, high-fidelity measurements, anesthetize animals (e.g., isoflurane or urethane) and measure mean arterial pressure (MAP) directly via carotid artery cannulation connected to a pressure transducer.
-
-
Data Analysis: Analyze SBP, HR, and MAP data using ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups.
Protocol: Assessment of Beta-Blockade Efficacy
This workflow is used to confirm the degree of β1-receptor blockade in vivo.
Summary and Conclusion
The choice between this compound and atenolol in a research setting is highly dependent on the experimental question.
-
Atenolol is the preferred agent when the research objective is to investigate the effects of peripheral β1-blockade while minimizing confounding CNS effects. Its hydrophilicity, lack of CNS penetration, and renal excretion provide a cleaner profile for cardiovascular or renal studies.
-
This compound is necessary when the central effects of beta-blockade are being studied or are a variable of interest. However, researchers must account for its extensive hepatic metabolism via CYP2D6, which can be a source of variability and potential drug-drug interactions. Its membrane-stabilizing properties, although weak, should also be considered in electrophysiological assays.
Ultimately, a thorough understanding of their distinct pharmacological profiles, as outlined in this guide, is paramount for designing robust, reproducible, and clinically relevant preclinical studies.
Cross-validation of metoprolol's anti-inflammatory effects across different species
For Researchers, Scientists, and Drug Development Professionals
Metoprolol, a selective β1-adrenergic receptor antagonist, is widely recognized for its cardiovascular therapeutic benefits. Emerging evidence, however, highlights its significant anti-inflammatory properties, a characteristic with potential implications for its overall cardioprotective effects and broader therapeutic applications. This guide provides a cross-species comparison of this compound's anti-inflammatory effects, drawing on experimental data from murine, rat, and human studies.
Quantitative Effects on Inflammatory Markers
This compound has been shown to consistently reduce key pro-inflammatory cytokines and markers across different species. The following tables summarize the quantitative data from various experimental models.
Table 1: Effects of this compound on Inflammatory Markers in Mice
| Model | Dosage | Treatment Duration | Inflammatory Marker | Result | Reference |
| ApoE-/- Mice | 2.5 mg/kg/h via osmotic minipumps | 11 weeks | Serum TNF-α | ~30% reduction compared to control[1] | [1] |
| ApoE-/- Mice | 2.5 mg/kg/h via osmotic minipumps | 11 weeks | Serum CXCL1 | ~30% reduction compared to control[1] | [1] |
| Ischemia-Reperfusion | This compound at min 35 of ischemia | 24 hours | Myocardial Neutrophil Infiltration | ~60% reduction vs. vehicle[2] |
Table 2: Effects of this compound on Inflammatory Markers in Rats
| Model | Dosage | Treatment Duration | Inflammatory Marker | Result | Reference |
| Coronary Heart Disease | 10 mg/kg/day | Not Specified | Serum TNF-α | Significant decrease compared to model group | |
| Coronary Heart Disease | 10 mg/kg/day | Not Specified | Serum IL-6 | Significant decrease compared to model group | |
| Coronary Heart Disease | 10 mg/kg/day | Not Specified | Serum IL-1β | Significant decrease compared to model group | |
| Acute Myocardial Infarction | 2.5 mg/kg i.v. then 50 mg/kg b.i.d. orally | 4 weeks | Myocardial TNF-α | Markedly reduced expression | |
| Acute Myocardial Infarction | 2.5 mg/kg i.v. then 50 mg/kg b.i.d. orally | 4 weeks | Myocardial IL-1β | Markedly reduced expression | |
| Acute Myocardial Infarction | 2.5 mg/kg i.v. then 50 mg/kg b.i.d. orally | 4 weeks | Myocardial IL-10 | Increased expression |
Table 3: Effects of this compound on Inflammatory Markers in Human Studies (In Vitro & Clinical)
| Model/Study Type | Treatment | Duration | Inflammatory Marker | Result | Reference |
| Human Retinal Endothelial Cells (HREC) - High Glucose Model | 10 μM this compound | 48 hours | TNF-α mRNA | ~39% reduction in HG-induced increase | |
| Human Retinal Endothelial Cells (HREC) - High Glucose Model | 10 μM this compound | 48 hours | IL-1β mRNA | ~43% reduction in HG-induced increase | |
| Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiCMs) - TNF-α stimulated | Not Specified | 4 hours | NF-κB, IL-1β, IL-6 expression | Significant decrease | |
| Hypertensive Patients (Clinical Trial) | 200 mg/day extended-release this compound | 3 months | C-Reactive Protein (CRP) | 32% decline from baseline |
Signaling Pathways and Mechanisms of Action
This compound's anti-inflammatory effects are mediated through the modulation of key signaling pathways. The primary mechanism involves the inhibition of the NF-κB signaling cascade. Additionally, in human endothelial cells under hyperglycemic stress, this compound has been shown to affect the ERK1/2/cPLA2/COX2 pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's effect on the ERK1/2/cPLA2/COX2 pathway in human endothelial cells.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducibility and further investigation.
Atherosclerosis Mouse Model
-
Species and Strain: Male ApoE-/- mice.
-
Treatment: this compound (2.5 mg/kg/h) or saline administered for 11 weeks via osmotic minipumps.
-
Atherosclerosis Assessment: Assessed in the thoracic aorta and aortic root.
-
Inflammatory Marker Analysis: Total cholesterol and Th1/Th2 cytokines were analyzed in serum. Macrophage content in lesions was determined by immunohistochemistry.
Caption: Workflow for the atherosclerosis mouse model experiment.
Coronary Heart Disease Rat Model
-
Species and Strain: Male Sprague-Dawley rats.
-
Model Induction: Coronary heart disease (CHD) model induced by unspecified methods.
-
Treatment Groups: Control group (CG), Model group (MG), and Treatment group (TG).
-
This compound Administration: TG received this compound at a dose of 10 mg/kg once a day.
-
Parameter Measurement: Serum levels of TNF-α, IL-6, and IL-1β were measured.
Human Retinal Endothelial Cell High Glucose Model
-
Cell Line: Human Retinal Endothelial Cells (HREC).
-
Treatment Conditions:
-
Normal Glucose (NG): 5 mM
-
High Glucose (HG): 25 mM
-
This compound: 10 μM
-
-
Experimental Groups: HREC were treated with NG or HG, with or without this compound.
-
Analysis: mRNA levels of TNF-α and IL-1β were quantified using qRT-PCR. Protein levels of phospho-ERK1/2, phospho-cPLA2, and COX2 were analyzed by Western blot.
Concluding Remarks
The collective evidence from murine, rat, and human studies strongly supports the anti-inflammatory properties of this compound. While the specific inflammatory markers and pathways investigated vary across studies, a consistent pattern of reduced pro-inflammatory signaling is evident. The inhibition of the NF-κB pathway appears to be a central mechanism of action. These findings suggest that the clinical benefits of this compound may extend beyond its primary β-blocking activity, contributing to its efficacy in managing cardiovascular diseases with an inflammatory component. Further research, particularly head-to-head cross-species studies, will be invaluable in fully elucidating the comparative anti-inflammatory potency and mechanisms of this compound.
References
Independent Replication of Metoprolol's Effects on Cardiac Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental findings concerning the effects of metoprolol on cardiac fibrosis. It summarizes quantitative data, details experimental protocols, and visualizes relevant signaling pathways to aid in the critical evaluation of this compound's role in cardiac remodeling.
Contrasting Evidence: this compound's Dual Role in Cardiac Fibrosis
Independent research presents a conflicting view of this compound's impact on cardiac fibrosis. While some studies indicate that this compound can induce fibrosis in normal hearts through a G protein-independent signaling pathway, others suggest it can attenuate fibrosis in the context of ischemic injury. This guide will present the evidence for both phenomena to provide a comprehensive understanding.
Evidence for this compound-Induced Cardiac Fibrosis
Long-term administration of this compound in healthy animal models has been shown to induce cardiac fibrosis. This effect is attributed to this compound acting as a biased ligand at the β1-adrenergic receptor, selectively activating a pro-fibrotic signaling cascade independent of the canonical Gs protein pathway.
Quantitative Data: this compound-Induced Fibrosis
| Parameter | Control (Saline) | This compound (30 mg/kg/day) | Carvedilol (30 mg/kg/day) | Propranolol (10 mg/kg/day) | Citation |
| Collagen Volume Fraction (%) | Undetectable | Increased | No significant increase | No significant increase | [1] |
| Col1a mRNA Expression (fold change) | 1.0 | ~2.5 | Not reported | Not reported | [1] |
| Ctgf mRNA Expression (fold change) | 1.0 | ~2.0 | Not reported | Not reported | [1] |
| TGF-β mRNA Expression (fold change in vitro) | 1.0 | ~1.8 | No significant increase | Not reported | [1] |
Data from studies in wild-type mice (ddY and C57BL/6J) and in vitro experiments using rat neonatal cardiomyocytes.[1]
Experimental Protocol: Induction of Cardiac Fibrosis by this compound
Animal Model:
-
Species: Male ddY mice or C57BL/6J mice.
-
Treatment: this compound (30 mg/kg/day), carvedilol (30 mg/kg/day), or propranolol (10 mg/kg/day) was administered orally twice a day for 3 months. A control group received saline.
In Vitro Model:
-
Cell Type: Rat neonatal cardiomyocytes.
-
Treatment: Cells were stimulated with this compound or carvedilol to assess the expression of fibrotic genes.
Fibrosis Assessment:
-
Histology: Heart sections were stained with Masson's trichrome to visualize and quantify collagen deposition (collagen volume fraction).
-
Gene Expression Analysis: Real-time PCR was used to measure the mRNA levels of profibrotic genes, including Collagen 1α (Col1a), Connective tissue growth factor (Ctgf), and Transforming growth factor-beta (Tgfβ).
Signaling Pathway: this compound-Induced Fibrosis
References
A Comparative Analysis of Metoprolol and Nebivolol on Gene Expression in Cardiovascular Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the beta-blockers metoprolol and nebivolol, focusing on their differential effects on gene expression as documented in preclinical experimental data. This compound, a second-generation β1-selective adrenergic receptor antagonist, and nebivolol, a third-generation β1-selective antagonist with additional nitric oxide (NO)-mediated vasodilatory properties, exhibit distinct molecular impacts beyond their primary pharmacological actions. Understanding these differences is crucial for elucidating their unique therapeutic profiles and identifying novel applications.
Core Findings at a Glance
Experimental evidence consistently demonstrates that nebivolol possesses broader effects on gene expression compared to this compound, particularly in pathways related to endothelial function, oxidative stress, mitochondrial health, and inflammation. While both drugs effectively antagonize β1-adrenergic receptors, nebivolol's ability to stimulate NO production appears to confer additional, potentially cardioprotective, transcriptional effects.[1]
Quantitative Data Summary: Gene Expression Changes
The following tables summarize the differential effects of this compound and nebivolol on the mRNA expression of key genes in H9c2 cardiomyoblasts, a widely used cardiac muscle cell line, under pathological stress induced by Angiotensin II (Ang II) or Lipopolysaccharide (LPS).
Table 1: Effects on Mitochondrial Biogenesis and Function Genes in Ang II-Treated H9c2 Cells [1][2]
| Gene | Function | This compound Effect | Nebivolol Effect | Key Finding |
| TFAM | Mitochondrial Transcription Factor A | Significant Upregulation | Significant Upregulation | Both drugs reverse Ang II-induced suppression. |
| NRF-1 | Nuclear Respiratory Factor 1 | Significant Upregulation | Significant Upregulation | Both drugs promote mitochondrial biogenesis. |
| PGC-1α | Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha | Upregulation (Trend) | Significant Upregulation | Nebivolol shows a more robust effect.[1] |
| SIRT3 | Sirtuin 3 | Upregulation (Trend) | Significant Upregulation | Nebivolol is more effective in upregulating this mitochondrial deacetylase.[1] |
| MFN2 | Mitofusin 2 | Upregulation | Significant Upregulation | Nebivolol exhibits a more protective effect on mitochondrial fusion. |
| OPA1 | Optic Atrophy 1 | Upregulation | Significant Upregulation | Nebivolol shows a greater reversal of Ang II-induced suppression. |
Table 2: Effects on Apoptosis and Antioxidant Defense Genes in Ang II-Treated H9c2 Cells
| Gene | Function | This compound Effect | Nebivolol Effect | Key Finding |
| BNIP3 | BCL2 Interacting Protein 3 (Pro-apoptotic) | Suppression | Significant Suppression | Nebivolol demonstrates higher efficacy in suppressing this pro-apoptotic marker. |
| BCL2 | B-cell lymphoma 2 (Anti-apoptotic) | Upregulation | Significant Upregulation | Nebivolol provides a stronger anti-apoptotic signal. |
| SOD2 | Superoxide Dismutase 2 (Antioxidant) | Upregulation (Trend) | Significant Upregulation | Nebivolol more effectively restores this key antioxidant enzyme. |
Table 3: Effects on Hypertrophy and Inflammatory Markers
| Gene | Function | Cell Model | This compound Effect | Nebivolol Effect | Key Finding |
| ANP | Atrial Natriuretic Peptide | Neonatal Cardiomyocytes (Ang II-induced) | Reduced expression | Reduced expression | Both drugs reduced the Ang II-induced increase. |
| ANP | Atrial Natriuretic Peptide | Neonatal Cardiomyocytes (Isoprenaline-induced) | No significant effect | Reduced expression | Only nebivolol reduced ANP expression in this model. |
| TNF-α | Tumor Necrosis Factor-alpha | H9c2 (LPS-induced) | No significant suppression | Significant Suppression | Nebivolol shows superior anti-inflammatory effects against LPS. |
| iNOS | Inducible Nitric Oxide Synthase | H9c2 (LPS-induced) | No significant suppression | Significant Suppression | Highlights nebivolol's distinct anti-inflammatory action. |
Signaling Pathways and Mechanisms
The differential gene expression profiles of this compound and nebivolol stem from their distinct mechanisms of action, particularly nebivolol's engagement of the β3-adrenergic receptor and subsequent activation of nitric oxide synthase.
Figure 1. Comparative signaling pathways of this compound and Nebivolol.
Experimental Protocols
The data presented in this guide are primarily derived from in-vitro studies using cultured cardiovascular cells. The general workflow for these experiments is outlined below.
Figure 2. General experimental workflow for in-vitro gene expression analysis.
Cell Culture and Treatment
-
Cell Line: H9c2 rat cardiomyoblasts or Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Pathological Stimulus: To mimic disease states, cells are exposed to agents like Angiotensin II (Ang II) to induce hypertrophy and oxidative stress, or Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Drug Treatment: Cells are pre-treated with either nebivolol or this compound at specified concentrations (e.g., 1 µM for nebivolol, 10 µM for this compound) for a period (e.g., 1-2 hours) before the addition of the pathological stimulus. The incubation continues for 24 to 72 hours.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA Isolation: Total RNA is extracted from the cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. RNA quantity and quality are assessed using spectrophotometry.
-
Reverse Transcription: One microgram of total RNA is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: The cDNA is used as a template for qRT-PCR, performed with a thermal cycler system. The reaction mixture typically contains SYBR Green master mix, forward and reverse primers for the genes of interest, and the cDNA template.
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH). The relative quantification of gene expression is calculated using the comparative Ct (ΔΔCt) method. Statistical significance is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Conclusion
The available experimental data strongly indicate that nebivolol has a more complex and potentially more beneficial impact on gene expression in cardiovascular cells than this compound. Its unique ability to activate eNOS and increase NO bioavailability translates into the upregulation of genes involved in antioxidant defense, mitochondrial health, and anti-inflammatory responses. These pleiotropic effects are not observed with this compound, whose actions are largely confined to β1-adrenergic receptor blockade. These findings may help explain the distinct clinical profiles of the two drugs and suggest that nebivolol could offer advantages in conditions where endothelial dysfunction and oxidative stress are prominent pathological features. Further transcriptomic studies are warranted to fully map the differential genomic impact of these agents and to identify biomarkers for predicting patient response.
References
Investigating the differential effects of lipophilic vs hydrophilic beta-blockers in research
For researchers and drug development professionals, understanding the nuanced differences between lipophilic and hydrophilic beta-blockers is critical for experimental design and therapeutic innovation. The degree of lipid solubility not only dictates the pharmacokinetic profile of these agents but also significantly influences their pharmacodynamic effects, particularly concerning the central nervous system (CNS) and cardiovascular outcomes. This guide provides an objective comparison, supported by experimental data, to delineate the differential effects of these two classes of beta-blockers.
Pharmacokinetic and Physicochemical Properties
The fundamental distinction between lipophilic and hydrophilic beta-blockers lies in their ability to cross biological membranes. Lipophilicity, often expressed as the partition coefficient (log P), determines the extent to which a drug can penetrate the blood-brain barrier.[1][2] This property governs the distribution of the drug and its potential for central nervous system effects.[3][4]
Highly lipophilic beta-blockers, such as propranolol, are readily absorbed and extensively metabolized by the liver, leading to greater inter-individual variability in plasma concentrations.[5] In contrast, hydrophilic beta-blockers like atenolol are less completely absorbed, have lower first-pass metabolism, and are primarily excreted unchanged by the kidneys.
| Property | Lipophilic Beta-Blockers (e.g., Propranolol, Metoprolol) | Hydrophilic Beta-Blockers (e.g., Atenolol, Nadolol) | Reference |
| Blood-Brain Barrier Penetration | High | Low | |
| Absorption | Rapid and relatively uniform | Incomplete | |
| Metabolism | Extensive hepatic metabolism (first-pass effect) | Minimal hepatic metabolism | |
| Elimination | Primarily hepatic | Primarily renal | |
| Plasma Concentration Variability | High (10- to 20-fold differences) | Low to moderate | |
| Half-life | Generally shorter | Generally longer |
Differential Effects on the Central Nervous System
The most pronounced difference between lipophilic and hydrophilic beta-blockers is observed in their CNS side-effect profiles. Due to their ability to cross the blood-brain barrier, lipophilic agents are more frequently associated with neuropsychiatric effects.
A double-blind crossover study directly compared the CNS side-effects of the hydrophilic beta-blocker atenolol with the lipophilic agents this compound and propranolol in patients with a history of such adverse events. The results demonstrated a significantly lower incidence of nightmares and hallucinations with atenolol.
| CNS Side-Effect | Lipophilic Beta-Blockers (this compound, Propranolol) | Hydrophilic Beta-Blocker (Atenolol) | p-value | Reference |
| Patients Reporting Nightmares/Hallucinations | 14 out of 14 | 3 out of 14 | < 0.01 (calculated from data) | |
| Total Number of Episodes | 54 | 8 | < 0.01 |
While the link between lipophilicity and CNS side effects like sleep disturbances is well-documented, some research suggests that the relationship with other effects like fatigue and depression is less clear-cut.
Cardiovascular Effects: Beyond Beta-1 Blockade
While all beta-blockers reduce heart rate and blood pressure, their lipophilicity may influence their impact on cardiovascular mortality and arrhythmogenesis. Some studies suggest that lipophilic beta-blockers may offer superior protection against sudden cardiac death, a benefit potentially mediated by central effects on vagal activity.
Experimental Protocol: Comparing Effects on Cardiac Sympatho-Vagal Balance
A randomized, double-blind, crossover study was conducted to compare the effects of the lipophilic beta-blocker this compound with the hydrophilic beta-blocker atenolol on heart rate variability in post-myocardial infarction patients.
-
Participants: 50 patients four to six weeks after an acute myocardial infarction.
-
Intervention: Patients received either atenolol (50 mg once daily) or this compound CR (100 mg once daily) for four weeks, followed by a crossover to the other treatment.
-
Measurements: 24-hour heart rate variability, heart rate variability power spectra during head-up tilt and mental stress, baroreflex sensitivity, and exercise performance were evaluated at the end of each treatment period.
The study found that atenolol was associated with a significantly lower heart rate and a lower ratio of low-frequency to high-frequency spectral components of heart rate variability during daytime activity and stress, suggesting a greater inhibition of vagal withdrawal.
| Parameter | This compound CR (Lipophilic) | Atenolol (Hydrophilic) | Significance | Reference |
| Heart Rate (Daytime) | Higher | Lower | Significant | |
| LF/HF Ratio (During Stress) | Higher | Lower | Significant | |
| Heart Rate (Submaximal Exercise) | Higher | Lower | Significant | |
| Heart Rate (Peak Exercise) | Higher | Lower | Significant |
Experimental Protocol: Assessing Effects on Ventricular Repolarization
Another randomized, single-blind, crossover study compared the effects of the hydrophilic beta-blocker nadolol and the lipophilic beta-blocker this compound on ventricular repolarization in healthy subjects.
-
Participants: 17 healthy subjects.
-
Intervention: Subjects received nadolol (80 mg/day) and slow-release this compound (200 mg/day) in a crossover design.
-
Measurements: RR intervals and QT intervals (corrected and uncorrected) were measured to assess ventricular repolarization.
The results indicated that at the dosages used, this compound had a greater effect on ventricular repolarization despite a lower level of adrenergic blockade compared to nadolol.
| Parameter | Nadolol (Hydrophilic) | This compound (Lipophilic) | p-value | Reference |
| Lengthening of RR interval | +25% ± 7% | +17% ± 8% | 0.0003 | |
| Reduction of corrected QT apex | -0.6% ± 3% | -2.5% ± 2.1% | < 0.01 | |
| Reduction of QTe-slope | -5% ± 16% | -15% ± 15% | 0.03 |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for beta-blockers is the competitive antagonism of beta-adrenergic receptors. This blockade inhibits the downstream signaling cascade initiated by endogenous catecholamines like epinephrine and norepinephrine.
Beta-Adrenergic Receptor Signaling Pathway
Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of beta-blockers.
Experimental Workflow for Comparing Beta-Blocker Effects
Caption: Generalized experimental workflow for a crossover study comparing lipophilic and hydrophilic beta-blockers.
Conclusion
The choice between a lipophilic and a hydrophilic beta-blocker in a research context should be guided by the specific experimental question. For studies investigating central nervous system effects or mechanisms involving central autonomic control, the distinction is paramount. Lipophilic agents, with their greater CNS penetration, offer a tool to probe these pathways but come with a higher likelihood of neuropsychiatric side effects. Conversely, hydrophilic beta-blockers provide a means to study peripheral beta-blockade with minimal central confounding variables. The provided data and protocols offer a foundation for designing rigorous experiments to further elucidate the multifaceted actions of these important therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuropsychiatric Consequences of Lipophilic Beta-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical relevance of pharmacokinetic differences between beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-blockers and central nervous system side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Metoprolol's Off-Target Impact on Brain Sterol Biosynthesis: A Comparative Analysis
A detailed examination of the beta-blocker metoprolol reveals a significant off-target effect on the sterol biosynthesis pathway in brain tissue, a finding with potential implications for neurodevelopment and CNS side effects. This guide provides a comparative analysis of this compound's performance against other beta-blockers and discusses alternative medications known to affect this critical metabolic pathway. The data presented is supported by detailed experimental protocols and visual workflows to aid researchers, scientists, and drug development professionals in understanding these complex interactions.
Recent studies have demonstrated that this compound, a widely prescribed beta-blocker, inhibits the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][2][3] This enzyme is crucial for the final step in the Kandutsch-Russell branch of the cholesterol biosynthesis pathway, where it converts 7-dehydrocholesterol (7-DHC) into cholesterol.[1] Since the brain relies on its own de novo cholesterol synthesis due to the blood-brain barrier, disruption of this process can have significant consequences.[1] Inhibition of DHCR7 by this compound leads to a notable accumulation of the cholesterol precursor 7-DHC and a decrease in desmosterol levels in brain tissue. This off-target effect is not unique to this compound, as other medications, including certain beta-blockers and psychotropic drugs, have been shown to interfere with this pathway.
Comparative Analysis of Beta-Blockers on Sterol Biosynthesis
An in-vitro study comparing six commonly used beta-blockers revealed varying degrees of impact on sterol biosynthesis. This compound and nebivolol were identified as potent inhibitors of DHCR7, leading to significant elevations in 7-DHC. Labetalol also showed a robust increase in 7-DHC across multiple cell types. In contrast, atenolol, carvedilol, and propranolol had less pronounced effects. The lipophilicity of beta-blockers, which influences their ability to cross the blood-brain barrier, is a key factor in their potential to cause CNS side effects. This compound is considered moderately lipophilic.
In Vitro Comparison of Beta-Blocker Effects on 7-Dehydrocholesterol (7-DHC) Levels
The following table summarizes the fold change in 7-DHC levels in various cell lines after treatment with 1 µM of different beta-blockers for 48 hours (Neuro2a and HepG2) or 6 days (primary neurons and astroglia), relative to a vehicle-treated control.
| Drug | Cell Line | Fold Change in 7-DHC (Mean ± SEM) |
| This compound (MTP) | Neuro2a | ~12x |
| HepG2 | ~10x | |
| Primary Neurons | ~15x | |
| Primary Astrocytes | ~25x | |
| Nebivolol (NEB) | Neuro2a | ~18x |
| HepG2 | ~15x | |
| Primary Neurons | ~25x | |
| Primary Astrocytes | ~35x | |
| Labetalol (LAB) | Neuro2a | ~8x |
| HepG2 | ~6x | |
| Primary Neurons | ~10x | |
| Primary Astrocytes | ~12x | |
| Atenolol (ATN) | Neuro2a | No significant change |
| HepG2 | No significant change | |
| Primary Neurons | No significant change | |
| Primary Astrocytes | No significant change | |
| Carvedilol (CRV) | Neuro2a | ~2x |
| HepG2 | ~1.5x | |
| Primary Neurons | ~2.5x | |
| Primary Astrocytes | ~3x | |
| Propranolol (PRO) | Neuro2a | ~1.5x |
| HepG2 | No significant change | |
| Primary Neurons | ~2x | |
| Primary Astrocytes | ~2.5x |
In Vivo Effects of this compound on Offspring Brain Sterols
Maternal exposure to this compound (35 mg/kg from E12 to E19) in mice resulted in significant changes in the sterol composition of the offspring's brain tissue, indicating that the drug can cross the placenta and the fetal blood-brain barrier.
| Sterol | Change in Offspring Brain | p-value |
| 7-DHC | >10-fold increase | < 0.0001 |
| Desmosterol (DES) | ~15% decrease | < 0.001 |
| Cholesterol (CHOL) | No significant change | - |
| Lanosterol (LAN) | No significant change | - |
| 7-DHC/CHOL Ratio | ~9-fold increase | < 0.0001 |
Alternative Medications Affecting Sterol Biosynthesis
Several other classes of drugs are known to inhibit DHCR7, leading to an accumulation of 7-DHC. These include:
-
Atypical Antipsychotics: Aripiprazole and cariprazine.
-
Antidepressants: Trazodone.
-
First-Generation Antipsychotics: Haloperidol.
These findings suggest a shared off-target effect among various CNS-acting drugs, highlighting the importance of considering sterol biosynthesis disruption as a potential mechanism for neuropsychiatric side effects.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound's action and the experimental approach used to determine its effects, the following diagrams are provided.
Caption: this compound inhibits DHCR7, blocking 7-DHC to cholesterol conversion.
References
- 1. This compound Inhibits Developmental Brain Sterol Biosynthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound Disrupts Sterol Biosynthesis through Inhibition of 7-Dehydr" by Luke B. Allen [digitalcommons.unmc.edu]
- 3. This compound Inhibits Developmental Brain Sterol Biosynthesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Metoprolol in a Laboratory Setting: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of metoprolol and its associated waste is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures ensures the safety of laboratory personnel and minimizes the environmental impact of this widely used pharmaceutical compound. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2][3] Personnel handling this compound waste should always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All handling of solid this compound or concentrated solutions should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.[1]
Step-by-Step Disposal Procedures for this compound Waste
The primary and most recommended method for the disposal of this compound waste is through a licensed chemical destruction plant or a certified hazardous waste disposal service. This ensures that the compound is destroyed in a controlled and compliant manner, typically via incineration.
Procedure for Segregation and Collection of this compound Waste:
-
Identify and Segregate: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be segregated from general laboratory waste.
-
Use Designated Waste Containers: Collect this compound waste in clearly labeled, sealed, and appropriate containers. The containers should be labeled as "Hazardous Waste" and clearly indicate the contents, including the name "this compound" and its approximate concentration if in solution.
-
Solid Waste:
-
Collect unused or expired solid this compound, and any materials used for spill cleanup, in a designated, leak-proof container.
-
For disposal, this container should be handed over to a licensed waste disposal company.
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions of this compound should be collected in separate, clearly labeled, and sealed containers.
-
Crucially, do not discharge this compound solutions to sewer systems. Wastewater treatment plants are often not equipped to fully remove pharmaceuticals, leading to environmental contamination.
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be placed in a designated hazardous waste container.
-
Glassware should be decontaminated if possible or disposed of as hazardous waste.
-
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Environmental Impact and Degradation Data
This compound has been detected in the environment and can be harmful to aquatic organisms. While advanced oxidation processes (AOPs) have been shown to effectively degrade this compound in wastewater treatment scenarios, these methods are not typically feasible for in-laboratory disposal. Studies have also investigated the degradation of this compound under various stress conditions.
| Parameter | Condition | Result | Reference |
| Ecotoxicity | Green Algae (S. vacuolatus) | Considered harmful to aquatic organisms. | |
| Biodegradation | Activated Sludge | Total removal observed under aerobic conditions. | |
| Chemical Degradation | 0.1 M NaOH at 60°C | 29.66% degradation in 60 minutes. | |
| Chemical Degradation | 0.1 M HCl | Slower degradation compared to alkaline conditions. | |
| Oxidative Degradation | 3% H2O2 at 60°C | 10.66% degradation. | |
| Thermal Degradation | Refluxing at 60°C for 60 min | 25.4% degradation. |
Experimental Protocols for Degradation Studies (for informational purposes)
The following are summaries of experimental conditions used in research to study the degradation of this compound. These are not recommended as routine disposal methods but provide insight into the compound's stability.
Alkali Degradation Study Protocol: A stock solution of this compound succinate (e.g., 100μg/ml) is prepared. An aliquot of this solution is transferred to a volumetric flask. To this, a solution of 0.1 N NaOH is added, and the mixture is allowed to stand for a specified period (e.g., 24 hours) to assess degradation.
Acid Degradation Study Protocol: Similar to the alkali degradation protocol, an aliquot of the this compound succinate stock solution is treated with an acidic solution (e.g., 0.1 N HCl) and left for a set duration to observe the extent of degradation.
Oxidative Degradation Study Protocol: An aliquot of the this compound succinate stock solution is exposed to an oxidizing agent, such as a 3% solution of hydrogen peroxide (H2O2), for a defined time to evaluate its stability under oxidative stress.
By adhering to these guidelines, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Metoprolol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling active pharmaceutical ingredients such as Metoprolol, a cardioselective β1-adrenergic blocking agent, adherence to strict safety protocols is essential to minimize exposure and prevent contamination.[1] This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound and its common salt forms, this compound Succinate and this compound Tartrate.
Exposure Limits and Toxicity Data
Understanding the potential hazards and exposure limits is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Data Point | Value | Substance | Source |
| Occupational Exposure Band | 0.1 - 1 mg/m³ | This compound Succinate | [2] |
| Oral TDLO (Human) | 160 mg/kg | This compound Tartrate | |
| Oral LD50 (Rat) | 5,500 mg/kg | This compound Tartrate | |
| Intraperitoneal LD50 (Rat) | 219 mg/kg | This compound Tartrate | |
| Subcutaneous LD50 (Rat) | 1,150 mg/kg | This compound Tartrate |
Operational Plan: Personal Protective Equipment (PPE) and Handling
A multi-layered approach to personal protection is crucial when working with this compound to avoid inhalation, skin, and eye contact.
Engineering Controls
Before handling, ensure proper engineering controls are in place.
-
Ventilation: Handle this compound in a well-ventilated area. For laboratory operations, use an approved ventilation or containment system such as a laboratory fume hood, biological safety cabinet, ventilated balance enclosure, or glovebox.
-
Safety Stations: Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.
Personal Protective Equipment (PPE) Ensemble
A complete PPE ensemble should be worn at all times when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or safety glasses. A full-face shield may be necessary depending on the scale of the operation and potential for splashing.
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves. Gloves must be inspected prior to use. Consider using double gloves for enhanced protection. Always wash hands thoroughly after handling and before leaving the work area.
-
Body Protection: A laboratory coat is the minimum requirement. For larger quantities (over 1 kg) or manufacturing operations, a disposable, low-permeability coverall and shoe covers are recommended. Impervious clothing should be worn to prevent skin contact.
-
Respiratory Protection: To prevent the inhalation of dust, a suitable respirator should be used, especially if exposure limits are exceeded or if dust formation is likely. Options include a dust mask, an aerosol mask with a P3 filter, or a full-face respirator.
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
Procedural Guidance: Step-by-Step Handling
-
Preparation: Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS). Confirm that ventilation systems are operational and that all necessary PPE is available and in good condition.
-
Handling:
-
Work within a designated area, such as a chemical fume hood, to prevent the formation and dispersion of dust and aerosols.
-
Avoid all personal contact, including inhalation.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
Keep the container tightly closed when not in use.
-
-
Storage: Store this compound in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong acids, strong bases, and oxidizing agents. The container should be stored locked up and away from heat, sparks, and direct sunlight.
-
Accidental Release:
-
In case of a spill, evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Avoid generating dust. Use dry clean-up procedures like sweeping or vacuuming with a HEPA-filtered vacuum.
-
Collect the spilled material in a suitable, closed container for disposal.
-
Prevent the chemical from entering drains or water courses.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, labeled, and closed container for disposal.
-
Disposal Method: Dispose of the contents and container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.
-
Household Disposal (Not for Laboratory Use): For unused consumer medicines, the FDA recommends using drug take-back programs. If a take-back program is unavailable, and the medicine is not on the FDA's "flush list," it can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed bag, and thrown in the household trash. This compound is not currently on the FDA's flush list. Flushing medication is generally discouraged unless specifically instructed, as it can contaminate water supplies.
Emergency First Aid Procedures
In the event of exposure, immediate action is required.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
